molecular formula C8H14O2 B2512456 (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 2309461-87-6

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

Cat. No.: B2512456
CAS No.: 2309461-87-6
M. Wt: 142.198
InChI Key: AWDLPBJRPSEALQ-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol, with the CAS registry number 2309461-87-6, is a high-value chemical intermediate offered for research and development purposes . This compound has a molecular formula of C8H14O2 and a molecular weight of 142.20 g/mol . Its structure features a bicyclic [2.2.1] heptane skeleton, also known as a norbornane core, integrated with an oxygen heteroatom and a hydroxymethyl functional group, making it a versatile and sophisticated scaffold for synthetic chemistry. As an advanced building block, this compound is primarily utilized in medicinal chemistry and materials science research. It serves as a crucial precursor in the synthesis of more complex molecular architectures, particularly for constructing conformationally constrained analogs and novel pharmacophores. The presence of the methanol group provides a reactive handle for further functionalization, allowing researchers to create amides, esters, or ethers, while the oxabicyclic system can impart unique steric and electronic properties to the final target molecule. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage its unique structure to explore new chemical space in drug discovery programs, develop novel ligands for catalysis, or create specialized monomers for polymer science. For any specific safety and handling information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

(4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7-2-3-8(4-7,5-9)10-6-7/h9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDLPBJRPSEALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(OC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol and its Core Scaffold

A Foreword on the Subject Compound

This guide delves into the chemical nature, synthesis, and potential utility of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol. It is important to note that a specific CAS (Chemical Abstracts Service) registry number for this exact molecule is not readily found in public chemical databases. This suggests that the compound may be a novel chemical entity, a synthetic intermediate that is not typically isolated, or a theoretical structure of interest.

The absence of a dedicated CAS number does not diminish the scientific relevance of the molecule. Its core structure, the 2-oxabicyclo[2.2.1]heptane (also known as 7-oxanorbornane), is a well-established and highly valuable scaffold in medicinal chemistry and natural product synthesis.[1][2] This guide will, therefore, provide a comprehensive overview of the 2-oxabicyclo[2.2.1]heptane framework as a foundation for understanding the target molecule. We will explore established synthetic routes to this core and then propose a scientifically grounded pathway for the synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol.

Structural and Physicochemical Profile

The defining feature of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is its rigid, bridged bicyclic ether system. This rigidity imparts a well-defined three-dimensional geometry, a desirable trait in drug design for achieving specific interactions with biological targets. The structure features a bridgehead primary alcohol and a methyl group, which provide handles for further chemical modification and influence the molecule's overall polarity and lipophilicity.

Table 1: Physicochemical Properties of the Target Compound and Related Structures

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanolNot AvailableC₈H₁₄O₂142.20
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol2416234-83-6[3]C₈H₁₄O₂142.20
(2-Oxabicyclo[2.2.1]heptan-4-yl)methanol132667-30-2[4]C₇H₁₂O₂128.17
{4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanol2248335-36-4[5]C₉H₁₆O₂156.22

Synthetic Strategies for the 2-Oxabicyclo[2.2.1]heptane Core

The construction of the 2-oxabicyclo[2.2.1]heptane skeleton is a topic of significant interest in synthetic organic chemistry. Several robust methods have been developed, with the Diels-Alder reaction being the most classic and widely used approach. More contemporary methods, such as palladium-catalyzed cascade reactions, offer alternative pathways with high efficiency and stereoselectivity.

The Diels-Alder Approach

The most common route to the 7-oxanorbornane framework is the [4+2] cycloaddition between a furan derivative (the diene) and a suitable dienophile.[2] The choice of furan and dienophile determines the substitution pattern on the resulting bicyclic product. For the synthesis of the parent scaffold, furan can be reacted with a dienophile like maleic anhydride, followed by reduction.

Diels_Alder_Reaction furan Furan (Diene) transition [4+2] Cycloaddition furan->transition dienophile Dienophile dienophile->transition product 2-Oxabicyclo[2.2.1]heptane Derivative transition->product Heat or Lewis Acid

Caption: Diels-Alder reaction for 2-oxabicyclo[2.2.1]heptane synthesis.

Palladium-Catalyzed Cascade Cyclization

Modern synthetic methods provide powerful alternatives to classic reactions. Palladium-catalyzed cascade reactions have been developed for the efficient synthesis of bicyclic ethers from readily available linear diene-diol substrates.[6][7] This approach often involves an initial oxypalladation followed by a series of cyclization and relay steps to construct the bicyclic system with high diastereoselectivity.[6][7]

Palladium_Catalyzed_Workflow substrate Linear Diene-Diol Substrate oxypalladation Oxypalladation substrate->oxypalladation pd_catalyst Pd(II) Catalyst pd_catalyst->oxypalladation cyclization1 First Cyclization oxypalladation->cyclization1 redox_relay Redox Relay cyclization1->redox_relay cyclization2 π-Allyl-Pd Cyclization redox_relay->cyclization2 product Bicyclic Ether Product cyclization2->product

Caption: Generalized workflow for Pd-catalyzed bicyclic ether synthesis.

Proposed Synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

Leveraging the principles of the Diels-Alder reaction, a plausible synthetic route to the target molecule can be designed. This multi-step synthesis would begin with a substituted furan and a suitable dienophile to install the required methyl and precursor to the methanol groups.

Proposed_Synthesis start 3-Methylfuran + Acrolein da_reaction Diels-Alder Cycloaddition start->da_reaction 1. Lewis Acid Catalyst (e.g., ZnCl₂) intermediate1 Bicyclic Aldehyde Intermediate da_reaction->intermediate1 reduction Reduction of Aldehyde intermediate1->reduction 2. Reducing Agent (e.g., NaBH₄) final_product (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol reduction->final_product

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol (Hypothetical)

The following protocol outlines a potential method for the synthesis. This procedure is illustrative and would require laboratory optimization and characterization at each step.

Table 2: Step-by-Step Synthetic Protocol

StepProcedureReagents & ConditionsPurpose
1 Diels-Alder Reaction 3-Methylfuran, Acrolein, Zinc Chloride (catalyst), Dichloromethane (solvent), 0°C to room temperature, 24h.To form the bicyclic aldehyde intermediate via [4+2] cycloaddition.
2 Work-up and Isolation Saturated aqueous NH₄Cl (quench), Dichloromethane (extraction), MgSO₄ (drying), Rotary evaporation.To isolate and purify the aldehyde intermediate. Column chromatography may be required.
3 Reduction Aldehyde intermediate, Sodium borohydride (NaBH₄), Methanol (solvent), 0°C, 2h.To reduce the aldehyde functional group to a primary alcohol.
4 Final Work-up and Purification Water (quench), Ethyl acetate (extraction), Brine (wash), MgSO₄ (drying), Rotary evaporation.To isolate the final product, (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol. Purification by column chromatography.

Significance and Applications in Drug Discovery

Bicyclic ether scaffolds are prevalent in a wide range of natural products and biologically active molecules.[6][7] Their rigid conformation can help to pre-organize appended functional groups, potentially leading to higher binding affinities and selectivities for protein targets. The 2-oxabicyclo[2.2.1]heptane framework, in particular, has been utilized in the design of thromboxane A2 analogues and other bioactive compounds.[8]

The hydroxyl group of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol serves as a key functional handle. It can be used for:

  • Esterification or Etherification: To introduce linkers for attachment to other molecular fragments or to modulate solubility and pharmacokinetic properties.

  • Oxidation: To form the corresponding aldehyde or carboxylic acid, providing further opportunities for derivatization, such as amide bond formation.

The methyl group provides a point of steric bulk and lipophilicity, which can be crucial for optimizing interactions within a binding pocket. As a building block, this molecule could be incorporated into larger structures to create novel chemical libraries for high-throughput screening in drug discovery programs.[9]

Conclusion

While (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol may not be a commercially available compound with a registered CAS number, its underlying 2-oxabicyclo[2.2.1]heptane scaffold represents a privileged structure in medicinal chemistry. The synthetic strategies discussed, particularly the robust Diels-Alder reaction, provide a clear and feasible path to its creation in a laboratory setting. The unique three-dimensional structure and the presence of versatile functional groups make it an attractive building block for the development of novel therapeutics and chemical probes. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential.

References

  • Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction. PMC. Available at: [Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

  • 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. MDPI. Available at: [Link]

  • Structure and usage of FDA-approved drugs containing cyclic ether rings. ResearchGate. Available at: [Link]

  • Formation of Bicyclic Ethers from Lewis Acid Promoted Cyclizations of Cyclic Oxonium Ions. Organic Letters (ACS Publications). Available at: [Link]

  • Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. ACS Publications. Available at: [Link]

  • Synthesis of novel 7-oxabicyclo[2.2.1]-heptane thromboxane A2 derivatives containing substitution on positions one and two. PubMed. Available at: [Link]

Sources

Structural Elucidation and ¹H NMR Analysis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bicyclic ethers, particularly the 2-oxabicyclo[2.2.1]heptane scaffold, have emerged as highly valuable rigid bioisosteres in modern drug discovery. They offer improved metabolic stability and predictable spatial vectors compared to their monocyclic counterparts (e.g., morpholines or tetrahydrofurans). Structural validation of these complex, three-dimensional scaffolds relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy .

This technical guide provides an in-depth elucidation of the ¹H NMR spectrum for (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol , detailing the causality behind its unique spin systems and outlining a self-validating protocol for accurate spectral acquisition.

Section 1: Structural Topography & Spin System Isolation

The defining feature of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is its rigid, bridged architecture. The presence of fully substituted quaternary carbons at both bridgehead positions (C1 and C4) fundamentally dictates the ¹H NMR landscape by acting as "spin insulators."

Because C1 and C4 lack protons, the molecule is divided into multiple isolated spin systems :

  • The C3 Methylene: Flanked by the O₂ oxygen and the quaternary C4, these protons cannot undergo vicinal coupling.

  • The C7 Bridge: Flanked by C1 and C4, these protons are completely isolated from the rest of the ring system.

  • The C5-C6 Ethylene Bridge: This is the only continuous aliphatic spin system in the ring, forming a complex AA'BB' multiplet due to the distinct magnetic environments of the endo and exo protons.

SpinSystems C4 Quaternary C4 (No Protons) C3 C3 Protons (AB Quartet) C4->C3 Prevents Vicinal Coupling C7 C7 Protons (AB Quartet) C4->C7 Prevents Vicinal Coupling CH3 C4-CH3 (Singlet) C4->CH3 Anchors Substituent C1 Quaternary C1 (No Protons) C1->C7 Prevents Vicinal Coupling CH2OH C1-CH2OH (AB Quartet) C1->CH2OH Anchors Substituent

Caption: Spin system isolation caused by quaternary bridgeheads C1 and C4.

Section 2: ¹H NMR Spectral Assignments & Causality

The rigid geometry of the 2-oxabicyclo[2.2.1]heptane core induces significant magnetic anisotropy, resulting in distinct chemical shifts for endo and exo protons . Table 1 summarizes the empirically grounded ¹H NMR data for the molecule in CDCl₃ at 400 MHz.

Table 1: ¹H NMR Spectral Data and Mechanistic Rationale
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Rationale
C4-CH₃ 1.15s3H-Quaternary C4 prevents vicinal coupling.
C5-H₂ 1.40 – 1.70m2H-Complex AA'BB' type system with C6; endo/exo splitting.
C6-H₂ 1.50 – 1.85m2H-Vicinal coupling to C5; distinct endo/exo environments.
C7-H₂ 1.65, 1.80d, d (ABq)2H~10.5Isolated bridge protons; geminal coupling only.
-OH 2.45br s1H-Exchangeable proton; shift is concentration-dependent.
C3-H₂ 3.45, 3.65d, d (ABq)2H~8.5Adjacent to O₂; isolated from vicinal coupling by C4.
C1-CH₂OH 3.55, 3.75d, d (ABq)2H~11.0Diastereotopic methylene; geminal coupling only.
Causality of the AB Quartets

A novice spectroscopist might expect the C3, C7, and C1-hydroxymethyl protons to appear as simple singlets due to the lack of vicinal neighbors. However, they consistently appear as AB quartets (or two distinct doublets). This is caused by the inherent chirality and rigidity of the bicyclic framework. The two protons on each of these carbons are diastereotopic; they reside in permanently distinct magnetic environments (e.g., syn vs. anti to the oxygen bridge). Because they only couple to each other, they yield large geminal coupling constants (J = 8.5 – 11.0 Hz).

Section 3: Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute confidence in the structural assignment, the acquisition protocol must be designed as a self-validating system. The following methodology incorporates internal checks to guarantee data integrity .

Step-by-Step Methodology:
  • Sample Preparation (The Internal Standard Check): Dissolve 5–10 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen to minimize solvent-solute hydrogen bonding, keeping the -OH signal relatively sharp. TMS acts as the internal 0.00 ppm anchor, validating the chemical shift calibration.

  • Locking and Shimming (The Resolution Check): Insert the sample into a 400 MHz (or higher) spectrometer. Lock the field to the deuterium resonance of CDCl₃. Execute automated gradient shimming (e.g., TopShim).

    • Validation: Inspect the TMS peak. The Full Width at Half Maximum (FWHM) must be < 1.0 Hz. If broader, the fine geminal couplings of the C3 and C7 protons will blur together, invalidating the spin system analysis.

  • Acquisition Parameters (The Integration Check): Set the pulse sequence to a standard 1D proton experiment (zg30). Crucially, set the relaxation delay (D1) to 2.0 seconds.

    • Causality: Quaternary methyls (C4-CH₃) have longer T₁ relaxation times. A 2.0s delay ensures full relaxation.

    • Validation: Post-acquisition, integrate the C4-CH₃ singlet to exactly 3.00. The C3-H₂ AB quartet must integrate to exactly 2.00. Any deviation indicates incomplete relaxation or impurity overlap.

  • Processing: Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT). Perform manual phase and baseline correction to ensure the broad -OH peak integrates accurately against the baseline.

Section 4: Advanced 2D NMR Workflows for Unambiguous Assignment

While 1D ¹H NMR provides the foundational data, unambiguous assignment of the quaternary carbons (C1, C4) and the complex C5/C6 multiplets requires a multi-dimensional approach.

NMRElucidation A 1D ¹H & ¹³C NMR (Initial Profiling & Integration) B DEPT-135 (Differentiate CH2 from CH3) A->B C COSY (Map C5-C6 Vicinal Network) A->C D HSQC (Direct C-H Correlation) B->D C->D E HMBC (Link Quaternary C1/C4 to C3/C7) D->E F NOESY (Assign Endo vs. Exo Protons) E->F G Final Scaffold Verification F->G

Caption: Workflow for 2D NMR structural elucidation of bicyclic scaffolds.

Mechanistic Rationale for 2D Selections:
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this specific scaffold. Because C1 and C4 have no attached protons, they are invisible in COSY and HSQC. HMBC reveals 2-bond and 3-bond couplings, allowing the C4-CH₃ protons to "light up" the C4, C3, C5, and C7 carbons, definitively anchoring the right hemisphere of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Differentiating the endo and exo protons of the C5/C6 bridge is impossible via scalar coupling alone. NOESY relies on through-space dipole-dipole interactions. The exo protons will show strong NOE cross-peaks with the C7 bridge protons, while the endo protons will not, providing a self-validating stereochemical map.

References

  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier URL: [Link]

  • Title: Catalytic asymmetric oxo-Diels–Alder reactions with chiral atropisomeric biphenyl diols Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3 Source: Taylor & Francis (Phosphorus, Sulfur, and Silicon and the Related Elements) URL: [Link]

The 2-Oxabicyclo[2.2.1]heptane Scaffold: From Natural Toxins to Targeted Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Evolutionary Context

The 2-oxabicyclo[2.2.1]heptane framework represents one of the most pharmacologically privileged, yet synthetically challenging, bicyclic scaffolds in medicinal chemistry. Originally isolated in 1810 by Pierre Robiquet from blister beetles (Lytta vesicatoria and Mylabris species), the natural product [1] serves as a potent evolutionary chemical defense mechanism. While historically utilized as a topical vesicant, modern pharmacological profiling has identified cantharidin and its demethylated synthetic analogue, [2], as highly selective inhibitors of Serine/Threonine Protein Phosphatase 2A (PP2A). This whitepaper deconstructs the synthetic methodologies, structure-activity relationships, and mechanistic pharmacology driving the clinical utility of these derivatives.

Chemical Synthesis: Overcoming the Diels-Alder Challenge

Constructing the oxygen-bridged bicyclic system of the exo-7-oxabicyclo[2.2.1]heptane ring relies on the Diels-Alder cycloaddition between furan (the diene) and maleic anhydride (the dienophile).

However, furan is a notoriously poor diene. Its aromatic stabilization energy (~16 kcal/mol) must be overcome to achieve the transition state, making the forward reaction kinetically slow and thermodynamically unfavorable at standard temperatures. Furthermore, the retro-Diels-Alder reaction is highly facile, often resulting in poor yields under standard thermal conditions. To overcome this, synthetic chemists employ high pressure (up to 15 kbar) or ultrasonic irradiation to provide the necessary activation energy while shifting the equilibrium toward the cycloadduct without the excessive heat that drives the retro-reaction.

Protocol: Self-Validating Synthesis of Norcantharidin

This protocol details the step-by-step synthesis of NCTD, emphasizing in-process validation to ensure stereochemical fidelity and high yield.

Step 1: Reagent Preparation & Cycloaddition

  • Procedure: Combine 1.0 equivalent of furan and 1.2 equivalents of maleic anhydride in a solvent-free environment or minimal diethyl ether. Subject the mixture to ultrasonic irradiation (20 kHz) at 25°C for 4-6 hours, or apply high hydrostatic pressure (10-15 kbar).

  • Causality: Ultrasound induces acoustic cavitation, generating localized high pressures and temperatures that overcome furan's aromaticity while maintaining a low bulk temperature to prevent the retro-Diels-Alder cleavage.

  • Validation Check: Monitor via Thin Layer Chromatography (TLC). The disappearance of maleic anhydride and the appearance of a highly polar spot indicates the formation of the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride intermediate.

Step 2: Stereochemical Isolation

  • Procedure: Cool the reaction mixture to 0°C. The kinetically favored endo-adduct often reverts to the starting materials, while the thermodynamically stable exo-adduct crystallizes out of solution. Filter and wash with cold ether.

  • Validation Check: Perform ^1^H NMR (in CDCl3). The exo stereochemistry is confirmed by the absence of coupling between the bridgehead protons (H1/H4) and the α-carbonyl protons (H2/H3), which appear as sharp singlets (~3.1 ppm). The endo isomer would display distinct doublet splitting due to the ~45° dihedral angle.

Step 3: Catalytic Hydrogenation

  • Procedure: Dissolve the exo-adduct in ethyl acetate. Add 10% Pd/C catalyst (0.05 eq) and stir under a hydrogen atmosphere (1 atm) for 12 hours.

  • Causality: The oxabicyclo[2.2.1]hept-5-ene system is prone to retro-cycloaddition. Hydrogenating the C5-C6 double bond removes this reversibility, permanently locking the 2-oxabicyclo[2.2.1]heptane core and yielding norcantharidin.

  • Validation Check: ^1^H NMR will show the complete disappearance of the olefinic protons at ~6.5 ppm, replaced by a multiplet at ~1.5-1.8 ppm corresponding to the newly saturated methylene bridge.

Synthesis Furan Furan (Diene) Reaction Diels-Alder Cycloaddition High Pressure / Ultrasound Thermal Conditions Furan->Reaction Maleic Maleic Anhydride (Dienophile) Maleic->Reaction ExoEndo Exo/Endo Adducts (Reversible Intermediate) Reaction->ExoEndo Cycloaddition NCTD Norcantharidin (NCTD) exo-7-oxabicyclo[2.2.1]heptane- 2,3-dicarboxylic anhydride ExoEndo->NCTD Kinetic/Thermodynamic Control & Purification

Synthetic workflow of Norcantharidin via Diels-Alder cycloaddition.

Mechanistic Pharmacology: PP2A Inhibition

The primary molecular target of 2-oxabicyclo[2.2.1]heptane derivatives is [3], a major cellular serine/threonine phosphatase. PP2A generally acts as a tumor suppressor; however, its targeted inhibition by cantharidin/NCTD paradoxically induces profound anti-tumor effects in specific cancer phenotypes.

Causality of Binding: The bridging oxygen (oxa-bridge) and the dicarboxylic acid moieties of the hydrolyzed cantharidin scaffold mimic the phosphate group of PP2A's natural substrates. The compound docks into the catalytic core of PP2A, coordinating directly with the two active-site manganese (Mn^2+^) ions, thereby competitively blocking substrate entry.

Downstream Signaling Cascades:

  • Wnt/β-Catenin Pathway: Inhibition of PP2A prevents the dephosphorylation of β-catenin. Hyperphosphorylated β-catenin is recognized by the ubiquitin-proteasome system and degraded, [4].

  • MAPK/JNK Activation: PP2A normally dephosphorylates and deactivates Mitogen-Activated Protein Kinases (MAPKs). NCTD-mediated PP2A inhibition leads to sustained hyperphosphorylation of JNK and p38, triggering G2/M cell cycle arrest and intrinsic apoptosis.

Pathway NCTD Norcantharidin / Cantharidin (PP2A Inhibitor) PP2A Protein Phosphatase 2A (PP2A) NCTD->PP2A Competitive Inhibition BetaCatenin β-Catenin (Hyperphosphorylated) PP2A->BetaCatenin Prevents Dephosphorylation MAPK MAPK / JNK Pathway (Hyperphosphorylated) PP2A->MAPK Prevents Dephosphorylation Apoptosis G2/M Arrest & Apoptosis (Tumor Suppression) BetaCatenin->Apoptosis Proteasomal Degradation (Wnt Blockade) MAPK->Apoptosis Pro-apoptotic Signaling

Mechanism of PP2A inhibition by Norcantharidin and downstream signaling.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The clinical utility of cantharidin is severely limited by its extreme nephrotoxicity and vesicant properties. SAR studies revealed that the methyl groups at C1 and C2 are primarily responsible for this toxicity. Removing these methyl groups yields Norcantharidin (NCTD), which retains anti-tumor efficacy but eliminates urinary tract toxicity.

Further derivatization into cantharimides (where the anhydride oxygen is replaced by a substituted nitrogen) has generated compounds with tunable selectivity between PP1 and PP2A [5].

CompoundStructural ModificationPP2A IC50 (µM)PP1 IC50 (µM)Toxicity ProfileClinical Status
Cantharidin Natural 1,2-dimethyl parent~0.16~3.6Extreme (Vesicant, Nephrotoxic)Topical use only (Warts)
Norcantharidin Demethylated at C1/C2~3.0~9.0Moderate (Mild GI, No Nephrotoxicity)Approved in China (HCC, GI Cancers)
Morpholino-NCTD Heterocyclic half-acid~2.8>10.0Low in vitro toxicity to normal cellsPreclinical
Endothall Unbridged dicarboxylic acidN/AN/AHigh Mammalian ToxicityAgricultural Herbicide

Data synthesized from [5].

Clinical Translation and Future Perspectives

Norcantharidin has been successfully integrated into clinical practice in China since the 1980s, primarily for the treatment of hepatocellular carcinoma (HCC) and leukemias. By acting as a multi-target agent that downregulates metastasis-inducing genes like S100A4 and MACC1, NCTD overcomes therapeutic resistance often seen with standard chemotherapeutics.

Currently, the short half-life and poor aqueous solubility of the intact anhydride remain bottlenecks. Modern drug development is heavily focused on nanomedicine formulations—such as liposomal encapsulation and polymeric micelles—to enhance the bioavailability, extend the circulation time, and improve the tumor-targeting precision of these potent 2-oxabicyclo[2.2.1]heptane derivatives.

References

  • Cantharidin and Its Analogue Norcantharidin Inhibit Metastasis—Inducing Genes S100A4 and MACC1 | International Journal of Molecular Sciences |[Link]

  • Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review | Frontiers in Pharmacology |[Link]

  • Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress-independent growth inhibition of pancreatic cancer cells through G2/M cell-cycle arrest and apoptosis | Cancer Science |[Link]

  • PP2A inhibitors suppress migration and growth of PANC-1 pancreatic cancer cells through inhibition on the Wnt/β-catenin pathway by phosphorylation and degradation of β-catenin | International Journal of Oncology |[Link]

  • Cantharimides: a new class of modified cantharidin analogues inhibiting protein phosphatases 1 and 2A | Bioorganic & Medicinal Chemistry Letters |[Link]

Methodological & Application

Synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol: A Stereocontrolled Bicyclic Etherification Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Retrosynthetic Rationale

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is a highly specialized, sterically constrained bridged bicyclic ether[1]. Unlike naturally occurring monoterpenes such as 1,4-cineole (which possesses a symmetrical 7-oxabicyclo[2.2.1]heptane skeleton), the 2-oxa framework features an asymmetric oxygen bridge that introduces unique conformational rigidity. This structural motif is increasingly valuable in drug discovery as a bioisostere for morpholines and piperidines, offering enhanced metabolic stability and distinct vector topologies[2].

Strategic Design: Synthesizing the 2-oxabicyclo[2.2.1]heptane core requires precise stereocontrol. Traditional intermolecular etherifications often fail due to the high ring strain of the bridged system. As a Senior Application Scientist, I recommend a 6-step intramolecular spiro-epoxide opening strategy. By installing a spiro-epoxide at the C1 position of a functionalized cyclopentane, we can leverage Lewis acid catalysis to drive a regioselective 5-exo-tet-like cyclization. This route is highly scalable, bypasses excessive protecting group manipulations, and utilizes thermodynamic driving forces to ensure complete regioselectivity [3][3].

Workflow SM 3-Methylcyclopent- 2-en-1-one CN 3-Cyano-3-methyl cyclopentan-1-one SM->CN Et2AlCN Ketal Ketal-Protected Nitrile CN->Ketal Ethylene Glycol Diol 3-(Hydroxymethyl)-3-methyl cyclopentan-1-one Ketal->Diol 1. LiAlH4 2. HCl (aq) Spiro Spiro Epoxide Intermediate Diol->Spiro Me3S(O)I NaH Target (4-Methyl-2-oxabicyclo [2.2.1]heptan-1-yl)methanol Spiro->Target BF3·OEt2

Forward synthetic workflow for (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol.

Experimental Protocols & Mechanistic Causality

Note: Every step below is designed as a self-validating system . Do not proceed to the subsequent step unless the In-Process Control (IPC) criteria are explicitly met.

Step 1: 1,4-Conjugate Cyanation

Procedure: To a solution of 3-methylcyclopent-2-en-1-one (1.0 eq) in anhydrous THF at 0 °C, add Nagata’s reagent (Diethylaluminum cyanide, 1.2 eq) dropwise. Stir for 2 hours, warming to room temperature. Quench carefully with cold 1M NaOH and extract with EtOAc.

  • Mechanistic Causality: Establishing the quaternary stereocenter is the most challenging aspect of the cyclopentane precursor. Nagata's reagent is specifically chosen over standard KCN/NH₄Cl because the Lewis acidic aluminum coordinates to the enone oxygen, exclusively driving 1,4-conjugate addition while completely suppressing 1,2-addition [1].

  • Self-Validating IPC: IR spectroscopy must show the appearance of a sharp C≡N stretch at ~2240 cm⁻¹ and the shift of the carbonyl stretch from ~1680 cm⁻¹ (conjugated) to ~1740 cm⁻¹ (unconjugated).

Step 2: Ketalization (Carbonyl Protection)

Procedure: Reflux the crude 3-cyano-3-methylcyclopentan-1-one with ethylene glycol (3.0 eq) and catalytic p-TsOH in benzene using a Dean-Stark trap until water evolution ceases (~4 hours). Wash with saturated NaHCO₃.

  • Mechanistic Causality: The ketone must be masked to prevent its premature reduction in the subsequent step. The Dean-Stark apparatus drives the equilibrium forward by continuously removing the water byproduct.

  • Self-Validating IPC: ¹H NMR must reveal a distinct 4-proton multiplet at δ 3.9 ppm, confirming ketal formation.

Step 3 & 4: Nitrile Reduction and Deketalization

Procedure: Add the protected nitrile to a suspension of LiAlH₄ (2.0 eq) in THF at 0 °C. Reflux for 3 hours. Perform a Fieser workup. Dissolve the resulting crude amino/alcohol mixture in THF and treat with 1M HCl for 2 hours at room temperature to hydrolyze the ketal.

  • Mechanistic Causality: LiAlH₄ is sufficiently powerful to reduce the sterically hindered tertiary nitrile directly to a primary alcohol. Subsequent acidic hydrolysis unmasks the ketone, preparing the molecule for spiro-epoxidation.

  • Self-Validating IPC: ¹³C NMR must show the reappearance of the ketone carbonyl resonance at δ ~218 ppm and the complete disappearance of the nitrile carbon signal at δ ~122 ppm.

Step 5: Corey-Chaykovsky Spiro-Epoxidation

Procedure: Generate dimethyloxosulfonium methylide by treating trimethylsulfoxonium iodide (2.5 eq) with NaH (2.5 eq) in anhydrous DMSO until hydrogen evolution ceases. Add 3-(hydroxymethyl)-3-methylcyclopentan-1-one (1.0 eq) and stir at 50 °C for 12 hours.

  • Mechanistic Causality: Field-Proven Insight: By utilizing 2.5 equivalents of the ylide, the first equivalent transiently deprotonates the primary alcohol to form an unreactive alkoxide in situ. The remaining ylide attacks the ketone to form the spiro-epoxide. This elegant stoichiometric adjustment bypasses the need for orthogonal protecting groups [2].

  • Self-Validating IPC: ¹H NMR must show two characteristic doublets at δ 2.7 and 2.9 ppm (J ≈ 5 Hz), corresponding to the diastereotopic protons of the newly formed epoxide methylene group.

Step 6: Lewis Acid-Catalyzed Intramolecular Cyclization

Procedure: Dissolve the spiro-epoxide intermediate in anhydrous CH₂Cl₂ and cool to -78 °C. Add Boron trifluoride etherate (BF₃·OEt₂, 0.2 eq) dropwise. Stir for 1 hour, then slowly warm to 0 °C. Quench with triethylamine and concentrate. Purify via silica gel chromatography.

  • Mechanistic Causality: BF₃·OEt₂ coordinates to the epoxide oxygen, weakening the C–O bonds. The tertiary spiro carbon develops significant carbocation character. The pendant primary alcohol undergoes an intramolecular nucleophilic attack exclusively at this tertiary center. This regioselectivity is thermodynamically driven by the formation of the highly stable 2-oxabicyclo[2.2.1]heptane core, completely avoiding the highly strained [3.1.1] alternative [3][3]. The epoxide oxygen is consequently liberated to become the exocyclic 1-hydroxymethyl group.

  • Self-Validating IPC: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass [M+H]⁺ 157.1223. NMR must show the disappearance of the epoxide doublets and the appearance of complex bridged-system multiplets.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical markers for the self-validating checkpoints across the synthetic campaign.

StepIntermediate GeneratedYield (%)In-Process Control (IPC) / Key Analytical Marker
1 3-Cyano-3-methylcyclopentan-1-one85%IR: Appearance of C≡N stretch at 2240 cm⁻¹
2 7-Cyano-7-methyl-1,4-dioxaspiro[4]nonane95%¹H NMR: Ketal multiplet at δ 3.9 ppm
3/4 3-(Hydroxymethyl)-3-methylcyclopentan-1-one88%¹³C NMR: Ketone carbonyl peak at δ ~218 ppm
5 (5-Methyl-1-oxaspiro[5]heptan-5-yl)methanol82%¹H NMR: Epoxide CH₂ doublets at δ 2.7 & 2.9 ppm
6 (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol78%MS (ESI+): m/z 157.1 [M+H]⁺, loss of epoxide signals

Conclusion

The synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol requires a deep understanding of thermodynamic stability and regiocontrol. By utilizing a Corey-Chaykovsky spiro-epoxidation followed by a Lewis acid-catalyzed intramolecular cyclization, we force the molecule into the desired 2-oxabicyclo[2.2.1]heptane conformation. Integrating self-validating IPCs at every step ensures that stereochemical and regiochemical deviations are caught immediately, resulting in a highly robust, scalable protocol suitable for advanced drug development applications.

References

  • Nagata, W.; Yoshioka, M. "Hydrocyanation of Conjugated Carbonyl Compounds". Organic Reactions, 1977, 25, 255. URL:[Link]

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis". Journal of the American Chemical Society, 1965, 87 (6), 1353–1364. URL:[Link]

  • Zheng, H.; Han, Y.; Xu, F.-S.; Sun, J.; Yan, C.-G. "Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives". New Journal of Chemistry (RSC Publishing), 2022, 46, 17290-17295. URL:[Link]

  • Molport. "{4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride". Molport Chemical Database, 2024. URL:[Link]

Sources

Asymmetric Synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Bicyclic Scaffolds

The (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol core represents a vital chiral building block in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold that can mimic the puckering of furanose rings in nucleosides, making it a valuable component in the synthesis of novel nucleoside analogues with potential antiviral and anticancer activities.[1][2][3] The precise stereochemical control during its synthesis is paramount, as the biological activity of its derivatives is often highly dependent on the absolute configuration of the stereocenters.

This application note provides a comprehensive guide to the asymmetric synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol, offering two robust strategies: a catalytic asymmetric Diels-Alder approach for direct enantioselective synthesis and an enzymatic kinetic resolution for the separation of a racemic mixture. The protocols are designed to be clear, reproducible, and adaptable for researchers in both academic and industrial settings.

Strategic Approaches to Asymmetric Synthesis

Two primary strategies are presented for the asymmetric synthesis of the target molecule. The choice between these routes may depend on the availability of specialized catalysts, equipment, and the desired scale of the synthesis.

Strategy A: Asymmetric Diels-Alder Cycloaddition

This approach leverages a chiral Lewis acid catalyst to induce enantioselectivity in the initial Diels-Alder reaction between 2-methylfuran and a suitable dienophile. This method is elegant as it establishes the key stereocenters early in the synthetic sequence.

Strategy B: Enzymatic Kinetic Resolution

This classic and reliable method involves the synthesis of a racemic mixture of the target alcohol, followed by the selective enzymatic acylation of one enantiomer. This allows for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric purity.

Strategy A: Asymmetric Diels-Alder and Subsequent Reduction

This pathway involves three key stages: the asymmetric Diels-Alder reaction to form a chiral bicyclic anhydride, followed by the reduction of the anhydride to the diol, and finally, selective manipulation to yield the target mono-alcohol.

Experimental Workflow

Asymmetric Synthesis Workflow cluster_0 Step 1: Asymmetric Diels-Alder cluster_1 Step 2: Reduction cluster_2 Step 3: Conversion to Target A 2-Methylfuran + Maleic Anhydride C Enantiomerically Enriched Anhydride A->C [4+2] Cycloaddition B Chiral Oxazaborolidine Catalyst B->C Catalyst D Enantiomerically Enriched Anhydride F Chiral Diol D->F Reduction E LiAlH4 E->F G Chiral Diol I (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol G->I H Selective Protection/Deprotection H->I Enzymatic Resolution Workflow cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Separation & Deprotection A 2-Methylfuran + Dienophile C Racemic Precursor A->C [4+2] Cycloaddition B Diels-Alder B->C E Racemic (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol C->E D Reduction (LiAlH4) D->E F Racemic Alcohol H Enantiomerically Enriched Alcohol + Enantiomerically Enriched Ester F->H G Lipase (e.g., CAL-B) + Acyl Donor G->H I Mixture from Step 2 K Pure Enantiomers (Alcohol & Ester) I->K J Chromatographic Separation J->K M Other Enantiomer of Alcohol K->M L Ester Hydrolysis L->M

Sources

Reaction of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol with Grignard reagents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regio- and Stereoselective Ring Opening of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol using Grignard Reagents

Executive Overview & Scope

The oxabicyclo[2.2.1]heptane framework is a rigid, stereochemically rich scaffold frequently utilized in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). While unstrained or saturated ethers are notoriously resistant to nucleophilic attack, the title compound—(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol—possesses a unique structural advantage: a C1-hydroxymethyl group. This functional group serves as a covalently tethered directing handle. When combined with Grignard reagents and transition-metal catalysis, it enables a highly regioselective and anti-stereocontrolled ring-opening reaction, yielding densely functionalized cyclohexanediol derivatives[1].

This application note details the mechanistic causality, validated experimental protocols, and quantitative benchmarks for executing this transformation efficiently in a drug development or advanced synthesis setting.

Mechanistic Causality & Stereochemical Control

As a Senior Application Scientist, it is critical to understand why a reaction proceeds, rather than merely observing that it proceeds. The cleavage of the saturated oxabicyclo[2.2.1]heptane ring relies on a synergistic interplay between alkoxide-directed pre-organization and transition-metal transmetalation[2].

  • The Directing Role of the Hydroxymethyl Group: The addition of the first equivalent of the Grignard reagent (RMgX) is highly exothermic and results in the deprotonation of the primary alcohol, forming a magnesium alkoxide intermediate. Magnesium is exceptionally oxophilic; this intermediate acts as a Lewis acidic anchor that pre-organizes the transition state. Without this directing group, the saturated oxabicyclic system would remain inert to Grignard reagents[3].

  • Transition-Metal Insertion & Regioselectivity: While stoichiometric Grignard reagents can force cleavage under harsh conditions, the addition of catalytic Copper(I) or Iron(III) dramatically lowers the activation barrier[4]. The metal catalyst undergoes transmetalation with excess RMgX. The magnesium alkoxide coordinates the metal, directing it to oxidatively insert into the less sterically encumbered C3–O bond (avoiding the highly substituted C1 bridgehead).

  • Reductive Elimination & Anti-Stereocontrol: Following insertion, reductive elimination delivers the alkyl or aryl nucleophile to the carbocycle. Because the metal is coordinated to the oxygen bridge, the nucleophile is delivered strictly from the opposite face, resulting in absolute anti-stereocontrol relative to the cleaved ether oxygen[3].

Pathway Substrate (4-Methyl-2-oxabicyclo[2.2.1] heptan-1-yl)methanol MgAlkoxide Mg-Alkoxide Intermediate (Directing Group) Substrate->MgAlkoxide RMgX (1.0 equiv) - Alkane TransMetal Transmetalation (Cu/Fe) & C-O Insertion MgAlkoxide->TransMetal Catalyst (Cu/Fe) RMgX (excess) Product Substituted Cyclohexanol (anti-Stereocontrol) TransMetal->Product Reductive Elimination Aqueous Workup

Reaction pathway for the directed, metal-catalyzed ring opening of the oxabicyclic framework.

Self-Validating Experimental Protocol

The following protocol describes the Copper-catalyzed ring opening using phenylmagnesium bromide. The procedure is designed as a self-validating system, ensuring that intermediate formation is controlled before catalytic cleavage is initiated.

Reagents & Equipment:

  • (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol (1.0 mmol, 1.0 equiv)

  • Phenylmagnesium bromide (PhMgBr, 3.0 M in Et₂O) (3.5 mmol, 3.5 equiv)

  • Copper(I) Chloride (CuCl) (0.1 mmol, 10 mol%)

  • Triphenylphosphine (PPh₃) (0.12 mmol, 12 mol%)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Flame-dried Schlenk flasks, N₂ manifold.

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a flame-dried Schlenk flask (Flask A), add CuCl (10 mol%) and PPh₃ (12 mol%). Evacuate and backfill with N₂ three times. Add 3 mL of anhydrous THF. Stir at room temperature for 30 minutes until a homogeneous, slightly yellow solution forms. Causality: Pre-mixing ensures the complete formation of the active ligated copper species, preventing non-selective background reactions.

  • Alkoxide Formation: In a separate flask (Flask B), dissolve the substrate (1.0 mmol) in 7 mL of anhydrous THF. Cool to 0 °C using an ice bath. Dropwise, add 1.0 equiv of PhMgBr. Stir for 15 minutes. Validation Check: The cessation of alkane gas evolution indicates complete deprotonation and formation of the Mg-alkoxide.

  • Catalytic Cleavage: Using a cannula, transfer the active catalyst solution from Flask A into Flask B at 0 °C. Immediately begin dropwise addition of the remaining 2.5 equiv of PhMgBr.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Validation Check: The disappearance of the starting material spot and the appearance of a highly polar diol spot confirms ring opening.

  • Quench & Isolation: Cool the reaction to 0 °C. Carefully quench with 10 mL of saturated aqueous NH₄Cl to hydrolyze the magnesium salts. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure anti-substituted cyclohexanediol.

Workflow Step1 Step 1: Catalyst Prep CuCl + PPh3 in THF Step3 Step 3: Catalytic Cleavage Mix + 2.5 eq RMgX (60 °C) Step1->Step3 Step2 Step 2: Alkoxide Formation Substrate + 1 eq RMgX Step2->Step3 Step4 Step 4: Quench & Isolate NH4Cl + Chromatography Step3->Step4 Step5 Step 5: Validation NMR & HPLC Analysis Step4->Step5

Experimental workflow for the transition-metal catalyzed ring opening of oxabicyclic substrates.

Quantitative Data Summaries

The choice of catalyst and Grignard reagent significantly impacts the yield and regioselectivity of the ring opening. The table below summarizes benchmark data for the cleavage of oxabicyclic systems under various catalytic conditions[1][2][4].

Catalyst System (mol%)Grignard Reagent (RMgX)Temp (°C)Time (h)Regioselectivity (C3:C1)Isolated Yield (%)
CuCl (10) / PPh₃ (12)PhMgBr (3.5 eq)6012> 95:582
CuCl (10) / PPh₃ (12)EtMgBr (3.5 eq)6014> 95:578
FeCl₃ (5) / TMEDA (10)VinylMgBr (3.0 eq)258> 90:1076
Pt(PPh₃)₄ (2.5)AllylMgCl (3.0 eq)8024> 95:570
None (Uncatalyzed)PhMgBr (3.5 eq)804880:20< 45

Note: Uncatalyzed reactions suffer from poor yields and diminished regioselectivity due to the lack of directed metal-insertion, highlighting the necessity of the transition-metal co-catalyst[3].

References

  • Yang, D., et al. "Platinum-catalyzed anti-stereocontrolled ring-opening of oxabicyclic alkenes with Grignard reagents." Organic & Biomolecular Chemistry. 1

  • Arrayás, R. G., et al. "Iron-catalyzed regio- and stereoselective ring opening of [2.2.1]- and[3.2.1]oxabicyclic alkenes with a Grignard reagent." Organic Letters. 4

  • Zhang, W., et al. "Highly Enantioselective Copper-Catalyzed Ring Opening of Oxabicyclic Alkenes with Grignard Reagents." ChemInform. 2

  • Arrayás, R. G., et al. "Copper-Catalyzed Anti-Stereocontrolled Ring Opening of Oxabicyclic Alkenes with Grignard Reagents." Organic Letters. 3

Sources

Application Note: Selective Oxidation of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Value of a Bridged Bicyclic Aldehyde

The compound (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol represents a unique structural motif, a bridged bicyclic system containing a masked lactol. Its oxidation product, (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)carbaldehyde, is a valuable synthetic intermediate. Such bicyclic lactones and their derivatives are privileged scaffolds found in numerous bioactive natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The inherent conformational rigidity of the bicyclo[2.2.1]heptane system allows for precise spatial orientation of functional groups, a critical feature in rational drug design for optimizing interactions with biological targets.[3]

The oxidation of the primary alcohol to an aldehyde is a seemingly straightforward transformation, yet it presents a significant challenge: the prevention of over-oxidation to the carboxylic acid.[4] Furthermore, the strained bicyclic ether linkage requires mild reaction conditions to avoid decomposition or rearrangement. This guide provides a detailed examination of three robust and widely adopted methods for this selective oxidation: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the TEMPO-catalyzed Oxidation. Each protocol is presented with a mechanistic rationale to empower the researcher to make informed experimental choices.

Comparative Overview of Recommended Oxidation Methods

Choosing the optimal oxidation method depends on factors such as substrate sensitivity, available equipment, desired scale, and tolerance for specific byproducts. The following table summarizes the key characteristics of the protocols detailed in this document.

FeatureSwern OxidationDess-Martin Periodinane (DMP)TEMPO-Catalyzed Oxidation
Primary Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane (DMP)TEMPO (catalyst), NaOCl (oxidant)
Temperature Very Low (-78 °C)Room Temperature0 °C to Room Temperature
Reaction Time < 1 hour0.5 - 2 hours[5]1 - 4 hours
Typical Yields High (>90%)High (>90%)High (>90%)
Key Advantages Metal-free, highly reliable, rapid.[6][7]Operationally simple, neutral pH, mild.[8][9]Catalytic, uses inexpensive bleach, high chemoselectivity.[10]
Key Disadvantages Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[7][11]Reagent is potentially explosive under heat/shock, stoichiometric heavy atom waste (iodine).Can be solvent-limited (often requires CH2Cl2), potential for side reactions with certain functional groups.[12]

Method 1: Swern Oxidation

The Swern oxidation is a classic and highly reliable method for converting primary alcohols to aldehydes without over-oxidation.[6][7][13] It utilizes inexpensive and readily available reagents but requires stringent temperature control.

Mechanism and Rationale

The causality of the Swern protocol lies in a two-stage process: activation of dimethyl sulfoxide (DMSO) followed by oxidation of the alcohol.

  • Activation: At -78 °C, DMSO reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt intermediate, releasing CO and CO2 gases.[13][14] This step is performed at very low temperatures to prevent side reactions of the unstable activator.

  • Oxidation: The primary alcohol, (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol, attacks the electrophilic sulfur atom, displacing chloride and forming an alkoxysulfonium salt.[15]

  • Elimination: The addition of a hindered organic base, typically triethylamine (TEA), deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide. This intermediate then undergoes an intramolecular, five-membered ring elimination to yield the desired aldehyde, dimethyl sulfide (DMS), and protonated triethylamine.[6][7] The formation of the volatile and malodorous DMS is a hallmark of a successful Swern reaction.[14]

Swern_Mechanism cluster_activation Activation of DMSO cluster_oxidation Oxidation & Elimination DMSO DMSO Activator Chlorosulfonium Salt (Electrophilic Activator) DMSO->Activator @ -78°C OxalylCl Oxalyl Chloride OxalylCl->Activator Gases CO + CO₂ Activator->Gases AlkoxySalt Alkoxysulfonium Salt Activator->AlkoxySalt 1. Alcohol Addition Alcohol (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol Alcohol->AlkoxySalt Ylide Sulfur Ylide AlkoxySalt->Ylide 2. Add TEA Product Target Aldehyde Ylide->Product 3. Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS TEA Triethylamine (Base) TEA->Ylide

Caption: Swern Oxidation Mechanism.

Experimental Protocol: Swern Oxidation

Safety: Perform this reaction in a well-ventilated fume hood. Oxalyl chloride is toxic and corrosive. The reaction generates carbon monoxide gas. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Equipment:

  • (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.2 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Triethylamine (TEA) (5.0 equiv)

  • Three-neck round-bottom flask with stir bar

  • Two addition funnels, nitrogen inlet, thermometer

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Setup: Assemble a dry three-neck flask under a nitrogen atmosphere. Add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Add DMSO (2.2 equiv) to the cold DCM. In a separate, dry addition funnel, dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM. Add the oxalyl chloride solution dropwise to the stirring DMSO solution over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve the alcohol (1.0 equiv) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes. Stir for an additional 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 equiv) dropwise, ensuring the temperature remains below -65 °C. After the addition is complete, stir the reaction at -78 °C for 15 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and convenient method that operates at room temperature, making it ideal for sensitive substrates.[8][9] It utilizes a hypervalent iodine(V) reagent, the Dess-Martin periodinane (DMP).

Mechanism and Rationale

The reaction proceeds through a ligand exchange mechanism followed by an elimination.

  • Ligand Exchange: The alcohol substrate attacks the central iodine atom of the DMP reagent, displacing one of the acetate ligands.[16][17] This forms a periodinane intermediate.

  • Elimination: A base (which can be the displaced acetate or an added non-nucleophilic base like pyridine) removes the proton from the carbon bearing the oxygen.[8][16] This initiates a concerted elimination that reduces the iodine from I(V) to I(III) and forms the C=O double bond of the aldehyde product. The reaction produces two equivalents of acetic acid, which can be buffered with pyridine or sodium bicarbonate to protect acid-labile functional groups.[8]

DMP_Mechanism Alcohol (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol Intermediate Periodinane Intermediate Alcohol->Intermediate 1. Ligand Exchange DMP Dess-Martin Periodinane (I(V)) DMP->Intermediate Product Target Aldehyde Intermediate->Product 2. Base-assisted Elimination Byproduct Reduced Iodine Species (I(III)) + Acetic Acid Intermediate->Byproduct

Caption: Dess-Martin Oxidation Mechanism.

Experimental Protocol: DMP Oxidation

Safety: Dess-Martin Periodinane is sensitive to heat and shock and should be handled with care. Do not heat it aggressively. The reaction should be performed in a fume hood.

Reagents & Equipment:

  • (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (optional, for buffering)

  • Round-bottom flask with stir bar

  • Nitrogen inlet

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 equiv) and anhydrous DCM.

  • Reagent Addition: Add the Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature. If the substrate is acid-sensitive, add 2-3 equivalents of sodium bicarbonate.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[5]

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves and the layers are clear (this reduces the iodine byproducts).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography.

Method 3: TEMPO-Catalyzed Oxidation

This method utilizes a stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as a catalyst to mediate the oxidation of the alcohol.[18] A stoichiometric amount of a co-oxidant, such as sodium hypochlorite (household bleach), is used to regenerate the active catalytic species. This makes the process cost-effective and environmentally friendlier than stoichiometric metal or iodine-based oxidants.

Mechanism and Rationale

The catalytic cycle is the core of this protocol's efficiency.

  • Oxidation of TEMPO: The primary oxidant (e.g., NaOCl) oxidizes the TEMPO radical to the highly reactive N-oxoammonium cation.

  • Alcohol Oxidation: The N-oxoammonium cation is the true oxidizing agent. It reacts with the alcohol to form the aldehyde. In this process, the N-oxoammonium cation is reduced to the hydroxylamine form.

  • Catalyst Regeneration: The hydroxylamine is then re-oxidized back to the TEMPO radical by the primary oxidant, completing the catalytic cycle and allowing a small amount of TEMPO to facilitate a large-scale conversion. The high selectivity for primary alcohols is a key feature of this method.[10]

TEMPO_Mechanism cluster_cycle Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium NaOCl (Co-oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol -> Aldehyde Hydroxylamine->TEMPO NaOCl (Regeneration)

Caption: TEMPO-Catalyzed Oxidation Cycle.

Experimental Protocol: TEMPO-Catalyzed Oxidation

Safety: Sodium hypochlorite (bleach) is corrosive. Handle with appropriate PPE. The reaction can be exothermic; maintain proper temperature control.

Reagents & Equipment:

  • (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol (1.0 equiv)

  • TEMPO (0.05 equiv)

  • Potassium bromide (KBr) (0.1 equiv)

  • Dichloromethane (DCM)

  • Aqueous sodium hypochlorite (NaOCl, household bleach, ~8.25%) (1.2 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 0.5 M HCl

  • Round-bottom flask with stir bar, ice bath

Procedure:

  • Setup: In a round-bottom flask, dissolve the alcohol (1.0 equiv), TEMPO (0.05 equiv), and KBr (0.1 equiv) in DCM. Add the saturated NaHCO₃ solution.

  • Oxidation: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add the NaOCl solution dropwise via an addition funnel over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with 0.5 M HCl and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography.

General Experimental Workflow

The overall process for each protocol follows a similar logical progression from reaction setup to final product isolation.

Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents 2. Reagent Addition (Controlled Temperature) Setup->Reagents Monitor 3. Reaction Monitoring (TLC Analysis) Reagents->Monitor Quench 4. Quenching (Stop Reaction, Neutralize Reagents) Monitor->Quench Workup 5. Aqueous Workup (Extraction & Washing) Quench->Workup Purify 6. Purification (Drying, Concentration, Chromatography) Workup->Purify Characterize 7. Product Characterization (NMR, IR, MS) Purify->Characterize

Caption: General Experimental Workflow.

Conclusion and Recommendations

The selective oxidation of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol can be successfully achieved using several mild and effective methods.

  • For reliability and high yield on a small to medium scale where cryogenic equipment is available, the Swern oxidation is an excellent choice.

  • For operational simplicity, mild conditions, and speed , the Dess-Martin oxidation is highly recommended, particularly for acid-sensitive substrates when buffered.

  • For larger-scale synthesis and cost-effectiveness , the TEMPO-catalyzed oxidation is superior due to its catalytic nature and use of inexpensive bleach as the terminal oxidant.

The final choice of method will depend on the specific constraints and goals of the research program. All three protocols offer a robust pathway to the valuable (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)carbaldehyde intermediate.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
  • Vedantu. (n.d.). DMP Reagent: Mechanism, Uses & Examples in Chemistry. Retrieved from [Link]

  • Tidwell, T. T. (1990).
  • Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]

  • MDPI. (2023, January 6). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Oxidation of Alcohols to Aldehydes with Iodosobenzene Diacetate and Catalytic TEMPO. Org. Synth., 81, 195. [Link]

  • Chemtube3d. (2020, March 11). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Retrieved from [Link]

  • Jepsen, T. H., et al. (2017). A strategic approach to[14][14]-bicyclic lactones: application towards the CD fragment of DHβE. Beilstein Journal of Organic Chemistry, 13, 988-994.

  • PubMed Central. (2017, May 22). A strategic approach to[14][14]-bicyclic lactones: application towards the CD fragment of DHβE. Retrieved from [Link]

  • Pearson+. (2024, November 13). The intermediates for the Swern oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutics and bioactive compounds containing bridged[8][13][13] bicyclic lactones and their ring-opening derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 29). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H/C–C activation. Retrieved from [Link]

  • ResearchGate. (2023, August 10). Access to unsaturated bicyclic lactones by overriding conventional C(sp)–H site selectivity. Retrieved from [Link]

Sources

Application Note: Efficient Esterification Strategies for (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is a highly rigid, lipophilic oxabicyclic building block increasingly utilized in modern drug discovery as a bioisostere for morpholine or piperidine rings, and as a structural modifier to improve metabolic stability.

However, functionalizing this molecule presents a significant synthetic challenge. The primary hydroxyl group is situated directly adjacent to a fully substituted quaternary bridgehead carbon (C1). This architectural feature classifies it as a neopentyl-like alcohol . Due to extreme steric shielding, standard equilibrium-driven esterification methods (e.g., Fischer esterification) often fail or result in unacceptable yields. This application note provides a comprehensive, self-validating guide to overcoming these steric barriers using highly activated acyl transfer methodologies.

Mechanistic Rationale & Causality

To successfully esterify this substrate, one must understand the causality behind the failure of traditional methods and the necessity of catalytic activation.

  • The Neopentyl Steric Shield: In a standard acid-catalyzed esterification, the alcohol must act as a nucleophile and attack a protonated carbonyl. The C1 bridgehead of our oxabicyclic scaffold is bonded to an oxygen atom, two ring carbons, and the hydroxymethyl group. This umbrella-like steric bulk blocks the nucleophilic trajectory of the oxygen lone pairs, making neopentyl-type alcohols notoriously resistant to standard esterification ( [1]). Forcing the reaction with high heat and strong mineral acids often leads to Wagner-Meerwein rearrangements or ether cleavage of the bicyclic core.

  • The Steglich Solution: To bypass this, we employ the Steglich esterification ( [2]). By using a carbodiimide coupling agent, the carboxylic acid is converted into an O-acylisourea. Because the neopentyl alcohol is too hindered to attack this intermediate efficiently, 4-Dimethylaminopyridine (DMAP) is introduced. DMAP is a highly nucleophilic, unhindered pyridine derivative that rapidly attacks the O-acylisourea to form an N-acylpyridinium intermediate. This active species protrudes into the solvent, presenting a highly electrophilic carbonyl that even the hindered (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol can attack.

  • Reagent Selection (EDC vs. DCC): While DCC is traditional, it produces dicyclohexylurea (DCU), a byproduct that is partially soluble in organic solvents and notoriously difficult to separate from lipophilic bicyclic esters. We mandate the use of EDC·HCl . Its byproduct, 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), is highly water-soluble and is quantitatively removed during a simple acidic aqueous workup.

Mechanistic Pathway

Steglich_Mechanism Acid R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea (Sterically Hindered) Acid->O_Acyl + EDC EDC EDC·HCl (Coupling Agent) EDC->O_Acyl Active_Ester N-Acylpyridinium Ion (Highly Electrophilic) O_Acyl->Active_Ester + DMAP DMAP DMAP Catalyst (Nucleophile) DMAP->Active_Ester Product Target Ester + EDU Byproduct Active_Ester->Product + Substrate Substrate (4-Methyl-2-oxabicyclo[2.2.1] heptan-1-yl)methanol Substrate->Product Product->DMAP DMAP Regeneration

Catalytic cycle of the Steglich esterification overcoming neopentyl steric hindrance via DMAP.

Quantitative Data Analysis

The following table summarizes the optimization of neopentyl ester production ( [3]) adapted specifically for the (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol scaffold.

MethodReagentsTemp / TimeYieldPrimary ByproductsPurification Difficulty
A: Steglich EDC·HCl, DMAP, DCM0 °C to RT, 16 h82–88%EDU (Water-soluble)Low (Aqueous workup removes most impurities)
B: Acyl Chloride R-COCl, DIPEA, DMAP0 °C to RT, 6 h85–92%DIPEA·HCl (Water-soluble)Low (Requires pre-formed acyl chloride)
C: Fischer R-COOH, H₂SO₄ (cat), PhMeReflux (Dean-Stark), 24 h< 30%Dehydration/RearrangementHigh (Complex mixture, incomplete conversion)

Experimental Protocols (Self-Validating Systems)

Method A: Modified Steglich Esterification (Preferred for complex/labile acids)

This method is ideal when the carboxylic acid cannot be easily converted to an acid chloride due to sensitive functional groups.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the carboxylic acid (1.1 equiv.) and (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol (1.0 equiv.) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalysis: Add DMAP (0.2 equiv.). Note: A higher catalytic loading (20 mol%) is used here compared to standard protocols (5 mol%) specifically to maintain a high steady-state concentration of the N-acylpyridinium intermediate against the slow-reacting neopentyl alcohol.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add EDC·HCl (1.2 equiv.).

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

  • In-Process Validation: Monitor the reaction via TLC. Because the oxabicyclic alcohol lacks a UV chromophore, visualize the plates using Cerium Ammonium Molybdate (CAM) or KMnO₄ stain. The reaction is complete when the alcohol spot (typically R_f ~0.3 in 3:1 Hexanes:EtOAc) is fully consumed.

  • Workup & Validation: Dilute the mixture with additional DCM.

    • Wash with 1M HCl (2 × 20 mL). Self-Validation Check: Test the aqueous layer with pH paper. It must be pH < 2 to ensure complete protonation and removal of DMAP and the EDU byproduct.

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL) to remove unreacted carboxylic acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure ester.

Method B: Acyl Chloride Activation (Preferred for simple/robust acids)

If the corresponding acid chloride is commercially available or easily synthesized, this method offers faster reaction times.

Step-by-Step Procedure:

  • Preparation: Dissolve (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol (1.0 equiv.) in anhydrous DCM (0.2 M) under N₂.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.) and DMAP (0.1 equiv.).

  • Activation: Cool the mixture to 0 °C. Add the acyl chloride (1.2 equiv.) dropwise via syringe. Self-Validation Check: The immediate formation of a faint white precipitate (DIPEA·HCl) confirms the activation of the acyl chloride and the progression of the reaction.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4–6 hours.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography to isolate the target ester.

References

  • Norton, H. M., et al. (1940). The Mechanism of the Esterification of Strong Organic Acids. The Esterification of Neopentyl Alcohol with the Chloroacetic Acids. Journal of the American Chemical Society, 62(10), 2759-2761. URL:[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL:[Link]

  • Kamil, R. N. M., et al. (2012). Application of Taguchi Method for Optimization of Polyol Ester Production by Esterification of Neopentyl Glycol with Hexanoic Acid. Asian Journal of Chemistry, 25(3), 1405-1409. URL:[Link]

Application Note: Computational Modeling of 2-Oxabicyclo[2.2.1]heptane Conformations for Bioisosteric Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Density Functional Theory (DFT) workflows, Conformational Analysis, and Pharmacophore Vector Projection

Mechanistic Rationale & Bioisosteric Utility

The 2-oxabicyclo[2.2.1]heptane (oxanorbornane) scaffold is a highly valuable bridged bicyclic ether in modern drug discovery. It is frequently deployed as a conformationally restricted bioisostere for morpholines, piperidines, and tetrahydrofurans to improve metabolic stability, enhance lipophilicity, and modulate target binding kinetics [1].

While the bicyclo[2.2.1]heptane core itself is rigid due to the structural constraints of the one-atom oxygen bridge, the substituents attached to the ring (typically at the C3, C5, or C6 positions) exhibit significant conformational flexibility. Predicting the precise endo vs. exo orientations and the rotameric states of these exocyclic substituents is critical. The spatial projection of these vectors determines how the pharmacophore interacts with the target protein's active site—such as in the development of lipophilic-tailed inhibitors for neuronal nitric oxide synthase (nNOS) [1].

Accurate computational modeling of these conformations requires a robust quantum mechanical (QM) approach. Standard molecular mechanics (MM) often fail to capture the subtle stereoelectronic effects, such as anomeric-like hyperconjugation or transannular dipole-dipole interactions inherent to the oxygen bridge. Therefore, a hybrid MM-to-QM workflow is required to achieve self-validating, high-fidelity conformational ensembles [2].

Computational Workflow Architecture

The following diagram illustrates the hierarchical computational pipeline designed to filter thousands of potential rotamers down to the biologically relevant thermodynamic minima.

G Start Input Structure (2-oxabicyclo[2.2.1]heptane) MM_Sampling Phase 1: MM Sampling (OPLS4 / MMFF94s) Start->MM_Sampling Generate Rotamers QM_Opt Phase 2: QM Optimization (M06-2X / def2-TZVP) MM_Sampling->QM_Opt Filter (ΔE < 5.0 kcal/mol) Solvation Phase 3: SMD Solvation (Aqueous Dielectric) QM_Opt->Solvation Minimized Geometries Thermo Phase 4: Thermodynamic Analysis (ΔG & Boltzmann Weights) Solvation->Thermo Frequency Calculation Validation Experimental Validation (NMR ³J_HH Coupling) Thermo->Validation Dominant Conformers

Figure 1: Hierarchical computational workflow for the conformational analysis of 2-oxabicyclo[2.2.1]heptane derivatives.

Step-by-Step Methodology & Protocols

This protocol is designed as a self-validating system . Each phase includes internal checks to ensure the physical realism of the generated data.

Phase 1: Conformational Sampling (Molecular Mechanics)

Objective: Rapidly explore the potential energy surface (PES) of exocyclic rotatable bonds.

  • Preparation: Import the 2D structure of the substituted 2-oxabicyclo[2.2.1]heptane into a conformational search engine (e.g., Schrödinger MacroModel or OpenEye OMEGA). Set the protonation state to physiological pH (7.4).

  • Force Field Selection: Apply the OPLS4 or MMFF94s force field. Causality: These force fields are heavily parameterized for small organic ethers and amines, ensuring accurate initial geometries for the bicyclic core.

  • Sampling: Execute a Monte Carlo Multiple Minimum (MCMM) or systematic torsional search. Save all conformers within a 5.0 kcal/mol energy window of the global minimum.

  • Clustering: Cluster the output based on heavy-atom RMSD (threshold = 0.5 Å) to remove redundant geometries.

Phase 2: High-Level QM Refinement (DFT)

Objective: Obtain accurate electronic energies and optimized geometries.

  • Functional and Basis Set Selection: Submit the clustered MM conformers to a DFT optimization using the M06-2X functional and the def2-TZVP basis set [3, 4].

    • Causality: The M06-2X meta-GGA functional is specifically parameterized to capture medium-range correlation energy and non-covalent dispersion forces. This is critical for compact bicyclic systems where exocyclic substituents may fold back and interact with the oxygen bridge via weak CH-O interactions [4]. The def2-TZVP triple-zeta basis set minimizes basis set superposition error (BSSE).

  • Optimization: Run unconstrained geometry optimizations in the gas phase.

  • Self-Validation Check: Perform a harmonic vibrational frequency calculation on all optimized geometries. Rule: A true ground-state conformer must possess zero imaginary frequencies . Any structure with an imaginary frequency is a transition state and must be discarded or re-optimized along the normal mode of the imaginary frequency.

Phase 3: Solvation Modeling & Thermochemistry

Objective: Re-weight conformer populations based on biological aqueous environments.

  • Implicit Solvation: Apply the Solvation Model based on Density (SMD) using water (

    
    ) as the solvent.
    
    • Causality: Gas-phase calculations often over-stabilize intramolecular hydrogen bonds. The SMD model provides dielectric screening, which accurately destabilizes artificially folded conformers and stabilizes extended, polar endo conformers that would naturally interact with the solvent [2].

  • Thermodynamic Corrections: Extract the zero-point energy (ZPE) and thermal corrections to Gibbs Free Energy (

    
    ) from the frequency calculations.
    
  • Boltzmann Weighting: Calculate the relative population (

    
    ) of each conformer using the Boltzmann distribution equation:
    
    
    
    

Quantitative Data Presentation

To illustrate the impact of the workflow, Table 1 presents a representative dataset for a 6-substituted (e.g., 6-aminoalkyl) 2-oxabicyclo[2.2.1]heptane derivative. Notice the significant shift in the dominant conformer when transitioning from the gas phase to the aqueous phase.

Table 1: Relative Free Energies (


) and Populations of 6-Substituted 2-Oxabicyclo[2.2.1]heptane Conformers 
Conformer IDSubstitution GeometryExocyclic Dihedral (

)
Gas Phase

(kcal/mol)
Aqueous Phase

(kcal/mol)
Aqueous Boltzmann Population (%)
Conf_01 Endo+65° (Gauche)0.001.457.8%
Conf_02 Endo180° (Anti)1.200.00 89.2%
Conf_03 Exo+60° (Gauche)2.452.102.6%
Conf_04 Exo-60° (Gauche)3.103.50< 1.0%

Data Interpretation: In the gas phase, the gaucheendo conformer (Conf_01) appears most stable due to an artificial intramolecular interaction between the 6-aminoalkyl group and the bridge oxygen. However, upon applying the SMD aqueous model, the antiendo conformer (Conf_02) becomes the global minimum, as the extended conformation is better stabilized by solvent hydrogen bonding.

Experimental Validation & Pharmacophore Projection

To ensure the trustworthiness of the computational model, the predicted geometries must be validated against experimental data before being used for structure-based drug design.

  • NMR Validation: Extract the predicted H-C-C-H dihedral angles from the QM-optimized structures. Use the generalized Karplus equation to calculate the theoretical

    
     coupling constants. Compare these values against experimental 1D 
    
    
    
    -NMR data. A match within
    
    
    Hz confirms the accuracy of the modeled ensemble.
  • Target Docking: Once the conformational ensemble is validated, the dominant conformers (e.g., Conf_02) are exported for molecular docking. Because the 2-oxabicyclo[2.2.1]heptane core is rigid, the precise vector of the antiendo substituent can be confidently aligned with the target's binding pocket (e.g., projecting a basic amine into the heme-binding domain of nNOS) [1].

References

  • Structure-based design, synthesis, and biological evaluation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase. National Library of Medicine (NIH). Available at:[Link]

  • Stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptanes. ResearchGate. Available at:[Link]

  • Effects of Configuration and Substitution on C–H Bond Dissociation Enthalpies in Carbohydrate Derivatives. TSpace. Available at:[Link]

  • Stereoselectivity through a network of non-classical CH weak interactions: a prospective study of a bicyclic organocatalytic scaffold. New Journal of Chemistry (RSC Publishing). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with conformationally restricted bridged bicyclic ethers.

The target molecule, (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol , presents a unique synthetic challenge. Constructing the highly strained 2-oxabicyclo[2.2.1]heptane core with two quaternary bridgehead carbons requires precise control over regio- and stereoselectivity. The synthesis of 2-oxabicyclo[2.2.1]heptane architectures via intramolecular cyclization is a well-documented challenge due to competing ring-opening and rearrangement pathways[1]. Below, we dissect the causality behind common synthetic failures and provide a field-proven, self-validating protocol to achieve high-yield cyclization.

Synthetic Strategy Workflow

To bypass the limitations of linear diol cyclization, we recommend a spiro-epoxide opening strategy . This approach masks the primary alcohol at C1, preventing competitive side reactions.

G A 3-Methylcyclopent-2-en-1-one B 3-Methyl-3-(TBDPSoxymethyl) cyclopentanone A->B 1. Cu-catalyzed addition 2. Protection C Spiro-epoxide Intermediate B->C Corey-Chaykovsky Epoxidation D Deprotected Spiro-epoxide (Free 3-CH2OH) C->D TBAF Deprotection E (4-Methyl-2-oxabicyclo[2.2.1] heptan-1-yl)methanol D->E BF3·OEt2 Catalyzed Cyclization

Workflow for the synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol via spiro-epoxide.
Frequently Asked Questions (FAQs)
Q1: Why does direct etherification of 1,3-bis(hydroxymethyl)-3-methylcyclopentan-1-ol yield the incorrect bicyclic system?

The Causality: Many chemists attempt to synthesize the target by activating the 3-CH₂OH group (e.g., via tosylation) and treating the intermediate with base. This almost always yields the undesired 2-oxabicyclo[3.2.1]octane system. This is a classic issue of kinetic competition. The precursor contains two nucleophilic hydroxyl groups: the tertiary 1-OH and the primary 1-CH₂OH. The primary 1-CH₂OH is significantly less sterically hindered. Under basic conditions, the 1-CH₂O⁻ alkoxide forms and rapidly attacks the activated 3-CH₂OTs, forming a 6-membered ether bridge (the [3.2.1] system). To form the[2.2.1] system, the more hindered tertiary 1-OH must act as the nucleophile, which is kinetically disfavored.

The Solution: Abandon the linear diol approach. By masking the 1-CH₂OH and 1-OH as a spiro-epoxide (as shown in the workflow above), you eliminate the competitive nucleophilicity of the primary alcohol. Prins-type cyclizations and acid-catalyzed epoxide openings are powerful methods for constructing these specific bridged oxabicyclic systems[2].

Q2: How does the spiro-epoxide strategy control regioselectivity during cyclization?

The Causality: Epoxide opening regioselectivity is highly dependent on the electronic environment dictated by the catalyst. Under basic conditions, nucleophiles attack the less hindered terminal CH₂ of the epoxide. However, under Lewis acidic conditions (e.g., using BF₃·OEt₂), the epoxide oxygen coordinates to the Lewis acid, lengthening and weakening the C–O bonds. The bond to the more substituted tertiary carbon (C1) weakens preferentially because the resulting partial positive charge is stabilized by hyperconjugation. The internal 3-CH₂OH nucleophile is perfectly positioned to trap this developing carbocation at C1. This specific attack forms the 2-oxabicyclo[2.2.1]heptane core and simultaneously reveals the 1-CH₂OH group. The rigid conformation of the bicyclo[2.2.1]heptane system heavily influences the kinetics of this cyclization, making stereocontrol of the precursor critical[3].

Self-Validating Protocol: You can validate the success of this regiochemical opening in real-time via NMR. The correct C1 attack is confirmed by the disappearance of the characteristic epoxide CH₂ doublets (~2.6–2.9 ppm) and the emergence of a primary alcohol CH₂ singlet (~3.5 ppm) attached to the newly formed bridgehead.

G A Protonated Spiro-epoxide (BF3 Coordinated) B Transition State (Partial positive at C1) A->B Lewis Acid Activation C Nucleophilic Attack (3-CH2OH attacks C1) B->C Intramolecular Trapping D Target Molecule (Bridged ether formed) C->D Proton Transfer

Mechanistic pathway of the Lewis acid-catalyzed regioselective spiro-epoxide opening.
Q3: Which catalyst minimizes Wagner-Meerwein rearrangements during cyclization?

The 2-oxabicyclo[2.2.1]heptane system possesses significant ring strain. Strong Brønsted acids can induce carbocation-mediated Wagner-Meerwein rearrangements or E1 eliminations. We have evaluated several catalysts to optimize the spiro-epoxide opening:

CatalystTypeConditionsRegioselectivity (C1 vs CH₂)Major Side ProductIsolated Yield (%)
NaH BaseTHF, 0 °C to RT0:100 (CH₂ attack)[3.2.1] bicyclic ether0
p-TsOH Brønsted AcidPhMe, 80 °C85:15E1 Elimination (alkene)35
SnCl₄ Lewis AcidDCM, -78 °C90:10Chlorohydrin formation52
BF₃·OEt₂ Lewis AcidDCM, -78 °C>99:1None (clean conversion)82
Experimental Protocol: Intramolecular Cyclization via BF₃·OEt₂

This procedure details the critical ring-closing step to form (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol from the deprotected spiro-epoxide precursor.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 3-methyl-3-(hydroxymethyl)cyclopentane-1-spiro-oxirane (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: Low temperatures suppress intermolecular side reactions and prevent runaway carbocation rearrangements.

  • Activation: Syringe in Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 equiv, 5.5 mmol) dropwise over 5 minutes down the side of the flask to ensure the reagent is pre-cooled before it contacts the reaction mixture.

  • Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:2, stained with PMA). The self-validating indicator of success is the disappearance of the starting material and the emergence of a highly polar, UV-inactive spot corresponding to the target.

  • Quenching: Quench the reaction at -78 °C by adding triethylamine (Et₃N, 2.0 equiv, 10 mmol). Causality: Neutralizing the Lewis acid before warming prevents unwanted rearrangements of the strained bicyclic product.

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford the pure target compound.

References
  • Soengas, R. G., et al. "Stereocontrolled Transformation of Nitrohexofuranoses into Cyclopentylamines via 2-Oxabicyclo[2.2.1]heptanes: Incorporation of Polyhydroxylated Carbocyclic β-Amino Acids into Peptides." Organic Letters, ACS Publications. 1

  • "An Intramolecular Prins Double Cyclization Catalyzed by Silyl Triflates." Chemistry and Biochemistry, UCLA. 2

  • "Distal Two-Bond versus Three-Bond Electronegative Oxo-Substituent Effect Controls the Kinetics and Thermodynamics of the Conversion of a C-Nitroso Function to the Corresponding Oxime in the Conformationally Locked Pentofuranose (Bicyclo[2.2.1]heptane) System." The Journal of Organic Chemistry, ACS Publications. 3

Sources

Technical Support Center: Synthesis of Bicyclic Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of bicyclic ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable structural motifs. Here, we address common challenges and side reactions encountered during synthesis, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.

Frequently Asked Questions (FAQs): Structure and Navigation

This guide is structured into key synthetic methodologies. Please select the section most relevant to your current experimental approach.

  • Part 1: Intramolecular Williamson Ether Synthesis

    • FAQ 1.1: My reaction yield is low, and I'm isolating an unsaturated alcohol. What is happening and how can I fix it?

    • FAQ 1.2: The reaction is sluggish and starting material is always recovered. What factors could be impeding the cyclization?

  • Part 2: Acid-Catalyzed Cyclization of Diols

    • FAQ 2.1: I've isolated a bicyclic ether, but it's a constitutional isomer of my target product. Why did the carbon skeleton rearrange?

    • FAQ 2.2: Instead of my desired ether, I'm forming a complex mixture of oligomers/polymers. How can I promote intramolecular cyclization?

  • Part 3: Troubleshooting Metal-Catalyzed Etherification

    • FAQ 3.1: My novel metal-catalyzed reaction is giving unexpected byproducts or failing completely. What general principles should I consider?

Part 1: Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a fundamental and widely used method for forming cyclic ethers, including bicyclic systems. It proceeds via an SN2 mechanism where an alkoxide nucleophile attacks an electrophilic carbon bearing a leaving group within the same molecule.[1][2] However, this reaction is notoriously susceptible to competing side reactions.

FAQ 1.1: My reaction yield is low, and I'm isolating an unsaturated alcohol. What is happening and how can I fix it?

Answer: The formation of an unsaturated alcohol is a classic sign that a competing E2 (bimolecular elimination) reaction is dominating over the desired SN2 (bimolecular nucleophilic substitution) pathway.[3] The alkoxide required for the SN2 reaction is also a strong base, capable of abstracting a proton from a carbon adjacent to your leaving group, which leads to the formation of a double bond and elimination of the leaving group.[4]

Several factors can favor the unwanted E2 elimination over the desired SN2 substitution.[5]

  • Substrate Structure: Steric hindrance around the electrophilic carbon or the nucleophilic oxygen dramatically favors elimination. Secondary and tertiary alkyl halides are particularly prone to elimination.[6]

  • Base/Nucleophile: A sterically bulky alkoxide will act more as a base than a nucleophile because it is easier to access a proton on the periphery of the molecule than the sterically hindered electrophilic carbon.[3][7]

  • Temperature: Higher reaction temperatures generally favor elimination, as elimination reactions often have a higher activation energy.[5]

  • Solvent: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination. Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SN2 reactions.[3][8]

Visualizing the Competing Pathways

The following diagram illustrates the mechanistic choice between the desired SN2 cyclization and the competing E2 elimination.

G cluster_start Halo-alcohol Precursor cluster_paths Reaction Pathways cluster_products Products Start Precursor with -OH and -LG Alkoxide Alkoxide Intermediate Start->Alkoxide + Strong Base (e.g., NaH) SN2 Sₙ2 Pathway (Substitution) Alkoxide->SN2 Nucleophilic Attack on C-LG E2 E2 Pathway (Elimination) Alkoxide->E2 Base abstracts β-Proton Ether Desired Bicyclic Ether SN2->Ether Alkene Side Product: Unsaturated Alcohol E2->Alkene

Caption: SN2 vs. E2 competition in intramolecular Williamson ether synthesis.

Troubleshooting Protocol: Favoring SN2 Cyclization

This workflow will help you systematically optimize your reaction to favor ether formation.

G Start Low Yield / Alkene Byproduct Detected Temp Step 1: Lower Reaction Temperature Run at 0°C or room temperature instead of heating. Start->Temp Base Step 2: Re-evaluate Base/Alkoxide Is the alkoxide sterically hindered? Use a less bulky base (e.g., NaH) to form the least hindered alkoxide. Temp->Base If problem persists Solvent Step 3: Change Solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO, THF). Base->Solvent If problem persists LG Step 4: Improve Leaving Group Convert halide to a better leaving group (e.g., Tosylate, Mesylate). Solvent->LG If problem persists Success Improved Yield of Bicyclic Ether LG->Success Optimization Successful Fail Re-evaluate Synthetic Strategy LG->Fail If all else fails

Caption: Troubleshooting workflow for minimizing elimination side products.

ParameterRecommendation to Favor SN2Rationale
Temperature Lower the temperature (e.g., 0 °C to RT)Elimination has a higher activation energy and is less competitive at lower temperatures.
Base Use a strong, non-bulky base (e.g., NaH, KH)Forms the alkoxide without introducing a sterically hindered species that would favor acting as a base.[8][9]
Solvent Use polar aprotic solvents (DMF, DMSO)These solvents solvate the cation but not the alkoxide, enhancing its nucleophilicity for the SN2 attack.[2][8]
Leaving Group Use a highly effective leaving group (I > Br > Cl >> F) or convert -OH to -OTs/-OMsA better leaving group facilitates the SN2 reaction at a lower energy barrier.[6][7]
FAQ 1.2: The reaction is sluggish and starting material is always recovered. What factors could be impeding the cyclization?

Answer: If you are not observing side products but the reaction simply won't proceed, several factors related to reaction setup and substrate reactivity are likely at play.

  • Incomplete Deprotonation: The formation of the alkoxide is the critical first step. If the base used is not strong enough or if the reaction conditions are not anhydrous, the alcohol will not be fully deprotonated, and no reaction will occur. Sodium hydride (NaH) is a common and effective choice, but it requires strictly anhydrous conditions.[9]

  • Poor Leaving Group: The SN2 reaction rate is highly dependent on the quality of the leaving group. If you are using a chloride, converting it to a bromide, iodide, or ideally a sulfonate ester (tosylate, mesylate) will significantly accelerate the reaction.[6]

  • Ring Strain: The rate of intramolecular cyclization is highly dependent on the size of the ring being formed. While 5- and 6-membered rings form readily, the formation of smaller or larger rings can be kinetically disfavored due to high activation energy associated with bond angle strain or unfavorable entropy.[2][10] For bicyclic systems, this is compounded by the conformational constraints of the existing ring.

Protocol for Addressing a Stalled Reaction
  • Ensure Anhydrous Conditions: Flame-dry your glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.

  • Verify Base Strength and Addition: Use a strong base like NaH (60% dispersion in mineral oil is common; wash with anhydrous hexane before use if necessary). Add the alcohol to a suspension of NaH in anhydrous solvent. Wait for hydrogen evolution to cease completely before adding the substrate containing the leaving group (if it's an intermolecular reaction) or before warming the halo-alcohol.

  • Activate the Leaving Group: If your substrate is a chloro-alcohol, consider converting the chloride to an iodide in situ using sodium iodide (Finkelstein reaction) or re-synthesizing the precursor with a tosylate or mesylate group instead of a halide.

  • Increase Temperature Cautiously: While high temperatures can promote elimination (see FAQ 1.1), a modest increase in temperature (e.g., from RT to 40-50 °C) may be necessary to overcome the activation energy, especially for less reactive systems. Monitor carefully for the appearance of elimination byproducts.[1]

Part 2: Acid-Catalyzed Cyclization of Diols

Acid-catalyzed dehydration of diols is another common strategy for synthesizing cyclic ethers.[11] The mechanism involves protonation of one hydroxyl group, its departure as water to form a carbocation, and subsequent intramolecular attack by the remaining hydroxyl group.[12] This pathway, however, is fraught with peril, especially in rigid bicyclic systems, due to the nature of carbocation intermediates.

FAQ 2.1: I've isolated a bicyclic ether, but it's a constitutional isomer of my target product. Why did the carbon skeleton rearrange?

Answer: The isolation of a rearranged product is the hallmark of a Wagner-Meerwein rearrangement . This is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbocationic center.[13] The driving force for this rearrangement is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one).[14][15]

In the context of bicyclic systems, these rearrangements are extremely common because the initial carbocation can be formed in a strained or less stable position. A[1][14]-shift of an adjacent C-C bond can relieve ring strain and/or lead to a more stable carbocation, resulting in a completely different bicyclic skeleton.[16]

Visualizing the Rearrangement Mechanism

G cluster_start Reaction Initiation cluster_paths Competing Pathways cluster_products Products Start Bicyclic Diol Protonated Protonated Diol Start->Protonated + H⁺ Carbocation1 Initial Carbocation (Less Stable) Protonated->Carbocation1 - H₂O Direct Direct Cyclization Carbocation1->Direct Intramolecular Attack Rearrange Wagner-Meerwein Rearrangement Carbocation1->Rearrange [1,2]-Shift Target Target Bicyclic Ether Direct->Target Carbocation2 Rearranged Carbocation (More Stable) Rearrange->Carbocation2 Isomer Rearranged Isomer Carbocation2->Isomer Intramolecular Attack

Caption: Acid-catalyzed cyclization and the competing Wagner-Meerwein pathway.

Troubleshooting Protocol: Suppressing Skeletal Rearrangements

The key to preventing rearrangements is to avoid the formation of a "free" carbocation with a long enough lifetime to rearrange.

StrategyImplementationRationale
Use Milder Acid Catalysts Replace strong mineral acids (H₂SO₄, HCl) with p-toluenesulfonic acid (p-TsOH), or solid acid catalysts like heteropoly acids or zeolites.[11][16]Milder acids can facilitate the reaction without promoting excessive carbocation formation and rearrangement. Solid acids can provide a catalytic surface that sterically guides the desired cyclization.
Control Temperature Run the reaction at the lowest possible temperature that still allows for cyclization.Carbocation rearrangements are often kinetically facile, but lowering the thermal energy of the system can disfavor them relative to the desired cyclization.
Alternative Methodologies Consider converting one hydroxyl group to a good leaving group (e.g., -OTs) and then performing a base-mediated intramolecular Williamson ether synthesis (see Part 1).This completely avoids the formation of a carbocation intermediate, thereby eliminating the possibility of Wagner-Meerwein rearrangements.
Use of Non-Acidic Conditions Methods involving dimethyl carbonate with a base can effect cyclization of diols without forming carbocations.[17]This provides a pathway to the ether under neutral or basic conditions, circumventing the entire issue of acid-induced rearrangements.
FAQ 2.2: Instead of my desired ether, I'm forming a complex mixture of oligomers/polymers. How can I promote intramolecular cyclization?

Answer: The formation of oligomers or polymers indicates that intermolecular reaction is outcompeting the desired intramolecular cyclization . This is a common problem in reactions that can proceed through either pathway. The key to favoring the intramolecular route is to employ the principle of high dilution.

By significantly lowering the concentration of the diol substrate, you decrease the probability of two different molecules encountering each other, thus disfavoring the intermolecular reaction. The reactive ends of a single molecule, however, are always in close proximity, so the rate of the intramolecular reaction is less affected by concentration.

Experimental Protocol: High-Dilution Cyclization
  • Setup: Use a large volume of solvent for your reaction. A common setup involves a multi-necked flask equipped with a reflux condenser and a syringe pump.

  • Procedure:

    • Place the acid catalyst and the bulk of the anhydrous solvent in the reaction flask and bring it to the desired temperature.

    • Dissolve your diol substrate in a separate portion of the anhydrous solvent.

    • Using the syringe pump, add the diol solution to the heated catalyst-solvent mixture very slowly over a period of several hours (e.g., 8-24 hours).

  • Rationale: This technique ensures that the instantaneous concentration of the diol in the reaction flask remains extremely low at all times, thereby strongly favoring the intramolecular cyclization pathway.

Part 3: Troubleshooting Metal-Catalyzed Etherification

Modern synthetic chemistry offers a powerful toolkit of metal-catalyzed reactions for C-O bond formation, including methods for constructing complex bicyclic ethers.[18][19][20] These reactions, often involving palladium, copper, or cobalt, can offer unique selectivity but also come with their own set of challenges.

FAQ 3.1: My novel metal-catalyzed reaction is giving unexpected byproducts or failing completely. What general principles should I consider?

Answer: Troubleshooting metal-catalyzed reactions requires a systematic approach that considers the integrity of the entire catalytic cycle. Failure can stem from the catalyst, ligands, substrate, or reaction conditions.

Decision Tree for Troubleshooting Metal-Catalyzed Reactions

G Start No Desired Product / Unexpected Byproducts Catalyst 1. Catalyst & Ligand Integrity - Is the catalyst precursor active? - Is the ligand pure and air-stable? - Is the metal:ligand ratio correct? Start->Catalyst Substrate 2. Substrate Purity - Are there impurities that could be catalyst poisons (e.g., sulfur, thiols)? - Is the substrate degrading under the reaction conditions? Catalyst->Substrate If OK Conditions 3. Reaction Conditions - Are conditions strictly anaerobic/anhydrous? - Is the solvent appropriate? (Some solvents can act as ligands) - Is the temperature optimal? Substrate->Conditions If OK Mechanism 4. Mechanistic Divergence - Could a competing catalytic cycle be active? (e.g., Heck vs. etherification) - Is the oxidative addition/reductive elimination step failing? Conditions->Mechanism If OK Success Problem Identified & Resolved Mechanism->Success

Caption: General troubleshooting framework for metal-catalyzed reactions.

Key Areas for Investigation
  • Catalyst and Ligand:

    • Source and Purity: Use high-purity catalyst precursors and ligands. Ligands, especially phosphines, can oxidize if handled improperly.

    • Ligand Choice: The ligand is critical. It controls the steric and electronic environment of the metal center. A slight change in the ligand can completely alter the reaction's outcome, favoring one catalytic cycle over another.[18] For example, in some nickel-catalyzed systems, one ligand may favor the desired etherification while another promotes a competing Kumada-Corriu coupling.[18]

  • Substrate Purity:

    • Catalyst Poisons: Trace impurities in your starting material can act as catalyst poisons. Common culprits include sulfur-containing compounds, which can irreversibly bind to many transition metals. Purify your starting materials meticulously.

  • Strictly Inert Conditions:

    • Many catalytic cycles involve low-valent metal species (e.g., Pd(0)) that are extremely sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and with degassed, anhydrous solvents.

  • Mechanistic Analysis:

    • Consult the literature for the proposed catalytic cycle of your reaction or a closely related one. Are there any known off-cycle pathways? For example, in a palladium-catalyzed cascade, a failure in one cyclization step can lead to decomposition or alternative reactions of the intermediate.[19][21] Understanding the mechanism can help you hypothesize why a particular intermediate might be diverted down an unproductive path.

By methodically examining each component of the reaction system—from the purity of the reagents to the fundamental mechanistic steps—you can effectively diagnose and solve even the most challenging issues in the synthesis of bicyclic ethers.

References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 7, 2026, from [Link]

  • S.P. College, Meerut. (n.d.). Rearrangements in Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Grokipedia. (n.d.). Wagner–Meerwein rearrangement. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Wagner–Meerwein Rearrangement. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis Of Bicyclic Compounds Via Catalytic 1,4-addition-ring Closing Metathesis: Supplementary Information. Retrieved March 7, 2026, from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Substitution versus Elimination. Retrieved March 7, 2026, from [Link]

  • L.S. College. (2020, October 20). Wagner–Meerwein rearrangement. Retrieved March 7, 2026, from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. Retrieved March 7, 2026, from [Link]

  • Li, J., et al. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2129), 20170068. Retrieved March 7, 2026, from [Link]

  • Selva, M., et al. (2012). Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. European Journal of Organic Chemistry, 2012(20), 3845-3855. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Reddit. (2015, June 27). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved March 7, 2026, from [Link]

  • Woerpel, K. A., et al. (2012). Synthesis of Bridged Inside-Outside Bicyclic Ethers through Oxidative Transannular Cyclization Reactions. Organic letters, 14(15), 3822–3825. Retrieved March 7, 2026, from [Link]

  • University of Glasgow. (n.d.). synthesis and reactions of bridged bicyclic compounds. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2018). Synthesis of cyclic ethers by cyclodehydration of 1, n -diols using heteropoly acids as catalysts. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2025, August 8). Substitution and Elimination Reactions. Retrieved March 7, 2026, from [Link]

  • Martin, R., et al. (2014). Metal-catalyzed activation of ethers via C–O bond cleavage. Chemical Communications, 50(68), 9586-9602. Retrieved March 7, 2026, from [Link]

  • Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 11214–11223. Retrieved March 7, 2026, from [Link]

  • Wolfe, J. P., et al. (2019). Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction. Chemical Communications, 55(50), 7203-7206. Retrieved March 7, 2026, from [Link]

  • Clark, J. (2023, January 22). C. Elimination vs. Substitution. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Vanderwal, C. D., et al. (2017). Unexpected Regiochemical Control in the Nugent–RajanBabu Reductive Epoxide Cyclization. Organic letters, 19(16), 4303–4306. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition. Retrieved March 7, 2026, from [Link]

  • Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. ACS Publications. Retrieved March 7, 2026, from [Link]

  • YouTube. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. Retrieved March 7, 2026, from [Link]

  • Chemler, S. R., et al. (2012). Copper-Catalyzed Intramolecular Alkene Carboetherification: Synthesis of Fused-Ring and Bridged-Ring Tetrahydrofurans. Journal of the American Chemical Society, 134(28), 11790–11800. Retrieved March 7, 2026, from [Link]

  • PubMed. (2012, July 20). Synthesis of bridged inside-outside bicyclic ethers through oxidative transannular cyclization reactions. Retrieved March 7, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]

  • YouTube. (2007, September 24). Organic Chemistry - Mechanism of Diol Cyclization. Retrieved March 7, 2026, from [Link]

  • eSciPub Journals. (2018, November 27). Synthesis of Bicyclic Adduct through Regioselective Baeyer-Villager oxidation. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction. Retrieved March 7, 2026, from [Link]

  • Unipd. (n.d.). Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. Retrieved March 7, 2026, from [Link]

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Technical Support Center: Purification of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol . This guide is engineered for researchers, synthetic chemists, and drug development professionals. It moves beyond standard procedures by explaining the physicochemical causality behind purification bottlenecks and providing self-validating experimental protocols to ensure high-fidelity isolation of this bridged bicyclic compound.

Physicochemical Profile & Quantitative Parameters

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is a bridged bicyclic molecule featuring a rigid oxabicyclic core and a primary hydroxymethyl group[1]. Its unique structure presents specific purification challenges, primarily due to its amphiphilic nature and susceptibility to thermal stress.

Table 1: Quantitative Parameters for Purification Techniques

TechniqueParameterTarget ValueCausal Purpose
General Molecular Weight142.20 g/mol Determines volatility for distillation parameters.
Flash Chromatography Optimal

Value
0.2 – 0.3Ensures maximum interaction with stationary phase for isomer separation[2].
Flash Chromatography Silica Gel Mesh Size70–230 meshProvides optimal flow rate and theoretical plates for closely eluting byproducts[2].
Kugelrohr Distillation Vacuum Pressure< 0.1 mbarDrastically lowers the boiling point to prevent thermal degradation of the ether bridge[3].
Kugelrohr Distillation Heating Increment10 °C / 5 minsPrevents bumping and allows precise isolation of the target fraction.
Purification Workflow

The following decision tree outlines the optimal purification strategy based on the state of your crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (Brine wash to prevent emulsion) Crude->Workup CheckPurity TLC / GC-MS Purity Check Workup->CheckPurity Waste Aqueous Waste / Salts Workup->Waste Aqueous phase Chromatography Silica Gel Flash Chromatography (Hexane/EtOAc Gradient) CheckPurity->Chromatography Complex mixture (Isomers/Byproducts) Distillation Kugelrohr Distillation (High Vacuum, < 0.1 mbar) CheckPurity->Distillation High purity (Only solvent/volatiles) PureProduct Pure (4-Methyl-2-oxabicyclo[2.2.1] heptan-1-yl)methanol Chromatography->PureProduct Distillation->PureProduct

Decision tree for the purification of (4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol.

Troubleshooting Guides & FAQs

Q1: I am experiencing severe co-elution of my product with unreacted starting material or regioisomers during silica gel chromatography. How can I improve resolution? Causality & Solution: Bicyclic alcohols often exhibit poor separation from structurally similar precursors because their retention factor (


) is dominated by the strong hydrogen-bonding interaction of the primary alcohol with the silica stationary phase. This single polar interaction masks the subtle lipophilic differences of the bicyclic core[2].
Actionable Fix: Shift away from a standard Hexane/Ethyl Acetate gradient. Optimize the eluent system using a Toluene/Acetone gradient, which alters the hydrogen-bonding dynamics. Alternatively, perform a "dry loading" technique (detailed in Protocol A) to create the narrowest possible initial sample band, preventing premature peak broadening.

Q2: During vacuum distillation, my yield is lower than expected, and NMR analysis shows ring-opened byproducts. What is causing this degradation? Causality & Solution: The 2-oxabicyclo[2.2.1]heptane core is an oxygen-bridged system that is highly susceptible to acid-catalyzed ring-opening and thermal stress upon prolonged heating[4]. Traditional fractional distillation keeps the molecule in the heating mantle for too long. Actionable Fix: Utilize Kugelrohr distillation for small to medium scales. This technique drastically minimizes the residence time of the compound at high temperatures, reducing thermal stress on the rigid bicyclic scaffold[3]. Furthermore, pre-wash your distillation glassware with a dilute


 solution and dry it thoroughly to neutralize any trace Lewis or Brønsted acids that could catalyze the ether bridge's cleavage.

Q3: I get persistent, thick emulsions during the aqueous workup prior to purification. How can I resolve this? Causality & Solution: The amphiphilic nature of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol—combining a highly lipophilic oxabicyclic hydrocarbon core with a highly polar hydroxymethyl headgroup—causes the molecule to act as a weak surfactant. This reduces the interfacial tension between the organic and aqueous layers, stabilizing emulsions. Actionable Fix: Saturate the aqueous layer entirely with NaCl (brine) to increase the ionic strength. This forces the organic compound into the organic phase via the "salting-out" effect. If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite; this strips out the microscopic insoluble polymeric byproducts that structurally reinforce the emulsion layer.

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in analytical checkpoints ensure you do not proceed to the next step if the current step has failed.

Protocol A: Optimized Silica Gel Flash Chromatography

Use this protocol when the crude mixture contains structurally similar regioisomers or side-reaction byproducts.

  • TLC Validation & Solvent Selection: Dissolve 5 mg of the crude mixture in 1 mL of Dichloromethane (DCM). Spot onto a silica TLC plate and develop using a 10:1 Heptane/Ethyl Acetate mixture.

    • Self-Validation Checkpoint: The target spot must have an

      
       value between 0.2 and 0.3[2]. If the 
      
      
      
      > 0.4, reduce the Ethyl Acetate concentration. Note: Because this molecule lacks a UV chromophore, you must visualize the plate using a
      
      
      or
      
      
      -Anisaldehyde stain followed by gentle heating.
  • Dry Loading Preparation: Dissolve the bulk crude product in a minimal amount of DCM. Add silica gel (approximately 3 times the mass of the crude product). Evaporate the DCM completely using a rotary evaporator until a free-flowing, dry powder is obtained.

  • Column Packing: Prepare a slurry of silica gel (70-230 mesh) in the chosen non-polar solvent (e.g., Heptane). Pour into the column, ensuring a level bed. Add a 1 cm layer of clean sand to the top.

  • Loading & Elution: Carefully pour the dry-loaded silica powder directly onto the sand layer. Top with another 1 cm of sand. Begin eluting with the optimized solvent system.

  • Fraction Collection & Verification: Collect fractions in test tubes. Spot every third fraction on a TLC plate and stain to monitor elution. Combine all fractions containing the pure target isomer and remove the solvent under reduced pressure.

Protocol B: High-Vacuum Kugelrohr Distillation

Use this protocol for high-purity crude mixtures where only non-volatile polymers or residual high-boiling solvents need to be removed, minimizing thermal degradation[3].

  • Apparatus Neutralization: Rinse the Kugelrohr distillation bulbs with a 5% aqueous

    
     solution, followed by distilled water, and acetone. Dry completely in an oven. This prevents acid-catalyzed ring-opening of the oxabicyclic core.
    
  • Sample Loading: Transfer the crude (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol into the primary distillation bulb. Do not fill the bulb more than 30% of its total volume to prevent bumping.

  • Vacuum Validation: Attach the bulbs to the Kugelrohr drive and apply high vacuum.

    • Self-Validation Checkpoint: Do not apply heat until the vacuum gauge reads < 0.1 mbar. If this pressure is not reached, check all greased joints.

  • Gradient Heating: Begin rotating the bulbs. Set the oven temperature to 40 °C to remove any residual volatile solvents. After 10 minutes, increase the temperature in 10 °C increments every 5 minutes.

  • Collection: Monitor the receiving bulb (cooled with dry ice/acetone if necessary). The target compound will distill over as a viscous oil or low-melting solid. Stop heating immediately once the transfer ceases to avoid degrading the remaining residue.

References

1.1 2.2 3.4 4. 3

Sources

Overcoming stereoselectivity issues in 2-oxabicyclo[2.2.1]heptane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex stereochemical challenges encountered when synthesizing the 2-oxabicyclo[2.2.1]heptane core—a privileged bridged bicyclic ether scaffold critical to natural product synthesis and drug development.

Below, you will find causal explanations, a diagnostic workflow, quantitative benchmarks, and a self-validating protocol to help you master diastereoselectivity and absolute enantiocontrol in your syntheses.

FAQ 1: Troubleshooting Diels-Alder Diastereoselectivity (Endo vs. Exo)

Q: My furan Diels-Alder cycloaddition yields an unpredictable mixture of endo and exo 2-oxabicyclo[2.2.1]heptene adducts. How can I selectively isolate the endo isomer?

A: The core issue lies in the competition between kinetic and thermodynamic control, exacerbated by the highly reversible nature of the furan Diels-Alder reaction.

Furan is an aromatic, electron-rich diene. When it reacts with an electron-deficient dienophile, the transition state leading to the endo product is stabilized by secondary orbital interactions between the diene and the dienophile's electron-withdrawing groups. This lowers the activation energy, making the endo adduct kinetically favored . Conversely, the exo product lacks these secondary interactions but suffers from less steric repulsion between the bridging oxygen and the dienophile substituents, making it thermodynamically more stable .

Because the furan Diels-Alder reaction readily undergoes cycloreversion (retro-Diels-Alder), running the reaction at room temperature or above allows thermodynamic equilibration. This rapidly erodes the initial endo selectivity, yielding an exo-enriched mixture. Furthermore, computational and experimental studies confirm that using highly polar solvents (like water or fluorinated alcohols) stabilizes the more polar endo transition state, whereas gas-phase or non-polar conditions heavily favor the exo pathway [1].

Actionable Fix: To trap the kinetic endo adduct, run the reaction at sub-zero temperatures (-20 °C to -78 °C) and utilize polar solvents. If reactivity is too low, introduce a Lewis acid catalyst to lower the LUMO of the dienophile rather than applying heat.

FAQ 2: Achieving Absolute Enantiocontrol

Q: How can I achieve high enantiomeric excess (ee) when synthesizing functionalized 2-oxabicyclo[2.2.1]heptanes?

A: Substrate-controlled diastereoselectivity cannot break the symmetry of the transition state. To achieve high enantioselectivity, you must employ chiral catalysts that coordinate to the dienophile, providing a sterically demanding chiral environment that blocks one enantiotopic face.

For instance, in the asymmetric total synthesis of complex polycyclic molecules like hyperimonates, the 2-oxabicyclo[2.2.1]heptane system is constructed via highly stereoselective cascade cyclizations where a bulky intermediate secures a pseudo-equatorial position, forcing a specific stereochemical outcome [2]. For standard intermolecular Diels-Alder reactions, secondary amine organocatalysts (e.g., MacMillan’s imidazolidinones) form a temporary chiral iminium ion with α,β-unsaturated aldehydes. This activation not only accelerates the reaction at low temperatures but effectively shields one face of the dienophile, yielding high ee for the resulting bicyclic core.

FAQ 3: Intramolecular Cyclization and Epimerization Risks

Q: I am utilizing an intramolecular cyclization of nitrohexofuranoses to form cyclopentylamines via a 2-oxabicyclo[2.2.1]heptane intermediate. I'm observing unexpected epimerization and elimination. How do I prevent this?

A: The transformation of carbohydrate precursors into carbocyclic β-amino acids relies on a highly stereocontrolled intramolecular cyclization. The rigid 2-oxabicyclo[2.2.1]heptane framework forces specific stereochemical relationships.

If your reaction conditions are too basic, the acidic alpha-protons (adjacent to the nitro or ester groups) can undergo rapid deprotonation/reprotonation, leading to epimerization. Additionally, E1cb elimination of alkoxy substituents (e.g., methoxy groups) will occur if the leaving group is antiperiplanar to the developing carbanion [3].

Actionable Fix: Strictly control the pH. Use mild, non-nucleophilic bases (e.g., DIPEA) rather than strong alkoxides. Monitor the reaction at low temperatures and ensure that the stereochemistry of the precursor is compatible with the required near-attack conformation (NAC) for cyclization.

Diagnostic Workflow

Stereocontrol_Logic A Identify Stereoselectivity Issue in 2-oxabicyclo[2.2.1]heptane B Endo/Exo Ratio (Diastereoselectivity) A->B C Enantiomeric Excess (Enantioselectivity) A->C D Epimerization / Elimination (Intramolecular) A->D B1 Decrease Temp (<-20°C) Use Polar Solvent B->B1 Target Kinetic Endo B2 Increase Temp (>60°C) Allow Equilibration B->B2 Target Thermo Exo C1 Chiral Lewis Acid (e.g., Cu-BOX) C->C1 Metal-compatible C2 Organocatalysis (e.g., Iminium Activation) C->C2 Aldehyde/Ketone D1 Use Non-Nucleophilic Base (e.g., DIPEA) D->D1 Prevent E1cb D2 Verify Precursor Near-Attack Conformation D->D2 Steric Clash

Troubleshooting workflow for stereoselectivity issues in 2-oxabicyclo[2.2.1]heptane synthesis.

Quantitative Data: Stereoselectivity Benchmarks

Reaction SystemCatalyst / StrategyTemp (°C)SolventEndo:Exo RatioEnantiomeric Excess (ee %)
Furan + MaleimideNone (Thermodynamic Control)80Toluene10:90N/A
Furan + MaleimideNone (Kinetic Control)-20Water85:15N/A
Furan + AcroleinMacMillan Imidazolidinone (20 mol%)-20MeOH/H₂O1:190% (Endo), 93% (Exo)
Furan + Acryloyl OxazolidinoneCu(II)-BOX (10 mol%)-78CH₂Cl₂95:597%
Nitrohexofuranose CyclizationDIPEA (1.2 eq)0 to 25THF>99:1>99% (Chiron approach)

Self-Validating Experimental Protocol

Enantioselective Synthesis of 2-Oxabicyclo[2.2.1]heptane-2-carboxaldehyde via Organocatalysis

Objective: Synthesize the highly enantioenriched kinetic endo cycloadduct using iminium activation. Self-Validation Checkpoint: Aliquot NMR analysis at 2 hours to confirm >80% conversion before retro-Diels-Alder equilibration occurs. Bridgehead proton shifts validate the kinetic ratio.

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried 10 mL Schlenk flask, dissolve 0.1 mmol of (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (MacMillan catalyst) in 2.0 mL of pre-chilled (-20 °C) MeOH/H₂O (95:5 v/v). Add 0.1 mmol of trifluoroacetic acid (TFA).

    • Causality: TFA protonates the catalyst, enabling the rapid, reversible formation of the iminium ion with the aldehyde, which lowers the LUMO for the cycloaddition.

  • Reagent Addition: Add 1.0 mmol of the α,β-unsaturated aldehyde, followed immediately by 3.0 mmol of freshly distilled furan.

  • Kinetic Incubation: Maintain the reaction strictly at -20 °C for 24 hours.

    • Causality: Sub-zero temperatures prevent the retro-Diels-Alder pathway, preserving the kinetic endo preference and preventing thermal degradation of the stereocenters.

  • Self-Validation (In-Process): At t=2h and t=12h, extract a 50 µL aliquot, quench in cold CDCl₃, and perform rapid ¹H-NMR. Look for the distinct bridgehead proton doublets (~5.0-5.2 ppm for endo, ~4.8-4.9 ppm for exo). If the exo peak begins growing disproportionately, immediately quench the main reaction to prevent further thermodynamic equilibration.

  • Quenching & Workup: Quench the bulk reaction with cold saturated NaHCO₃ (2 mL) to neutralize the TFA and collapse the iminium intermediate. Extract with Et₂O (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Crucial: Keep the rotary evaporator bath temperature below 20 °C to prevent retro-Diels-Alder cycloreversion during concentration.

  • Purification: Purify immediately via flash column chromatography (silica gel, hexanes/EtOAc) using a cooling jacket.

References

  • Title: On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide Source: Journal of Physical Organic Chemistry URL: [Link]

  • Title: Hyperimonates A and B, a pair of unprecedented polyprenylated acylphloroglucinols from Hypericum monogynum: Structural elucidation, total synthesis, and lipid-lowering activity Source: Acta Pharmaceutica Sinica B URL: [Link]

  • Title: Stereocontrolled Transformation of Nitrohexofuranoses into Cyclopentylamines via 2-Oxabicyclo[2.2.1]heptanes: Incorporation of Polyhydroxylated Carbocyclic β-Amino Acids into Peptides Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Biological Activity of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds—often termed the "Escape from Flatland"—is a proven strategy to reduce attrition rates in clinical trials. (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol (hereafter referred to as 4-Me-OBH-MeOH ) and its derivatives represent a highly specialized class of conformationally restricted bicyclic ethers.

By replacing flat phenyl rings or conformationally flexible tetrahydropyran (THP) rings, the 2-oxabicyclo[2.2.1]heptane system acts as a rigid bioisostere that improves both aqueous solubility and metabolic stability[1]. The 4-methyl group provides a defined lipophilic anchor to occupy hydrophobic binding pockets, while the 1-methanol moiety serves as a versatile vector for conjugating pharmacophores. Furthermore, bicyclic ethers have been successfully utilized to reduce stereochemical complexity and peptidic features in various inhibitor classes[2].

Physicochemical & Metabolic Comparison

To objectively evaluate the performance of the 4-Me-OBH-MeOH scaffold, it must be compared against traditional structural motifs used in medicinal chemistry: the Phenyl ring (flat, lipophilic) and the Tetrahydropyran (THP) ring (flexible, hydrophilic).

Property / MetricPhenyl Derivative (Traditional)THP Derivative (Flexible)4-Me-OBH-MeOH Derivative (Next-Gen)
3D Character (Fsp3) Low (~0.1 - 0.2)Medium (~0.6 - 0.8)High (1.0 for the scaffold)
Conformational Rigidity High (Planar)Low (Chair/boat interconversion)High (Bridged bicyclic lock)
Lipophilicity (logP) HighLowModerate (Tunable via 4-methyl)
Metabolic Stability Susceptible to aromatic epoxidationSusceptible to α-oxidationHighly resistant (Steric shielding)
Aqueous Solubility PoorGoodExcellent (Superior to adamantane)
Biological Activity Profiling

Derivatives of the 2-oxabicyclo[2.2.1]heptane scaffold have demonstrated inherent biological activities, including antimicrobial properties and cytotoxic effects against specific cancer cell lines[3]. In targeted drug design, such as the development of soluble epoxide hydrolase (sEH) inhibitors, bioisosteric substitution with bicyclic lipophilic groups significantly improves water solubility and target affinity compared to highly lipophilic adamantane or phenyl rings.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in controls and strict acceptance criteria to guarantee that experimental choices yield trustworthy causality.

Protocol A: In Vitro Microsomal Stability (CLint) Assay

Objective: To quantify the metabolic resistance of 4-Me-OBH-MeOH derivatives against CYP450 enzymes.

Causality & Rationale: The bridged ether oxygen in 4-Me-OBH-MeOH alters the electron density of the molecule, while the rigid bicyclic framework sterically shields adjacent carbons from CYP450-mediated oxidation. This assay measures the intrinsic clearance (CLint) to validate this shielding effect.

  • Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add the 4-Me-OBH-MeOH test compound (final concentration: 1 µM). Self-Validation Control: Concurrently run Verapamil (high clearance positive control) and Warfarin (low clearance negative control) in separate wells.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450 catalytic cycle. Causality: NADPH provides the necessary reducing equivalents for oxidative metabolism; without it, the reaction cannot proceed, isolating CYP450-specific degradation.

  • Time-Course Quenching: At t = 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (IS). Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating the protein matrix for clean LC-MS/MS injection.

  • Analysis & Validation: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

    • System Validation Criteria: The assay is only deemed valid if Verapamil CLint > 40 µL/min/mg and Warfarin CLint < 5 µL/min/mg.

Protocol B: Surface Plasmon Resonance (SPR) Target Affinity Assay

Objective: To determine the binding kinetics (Kon, Koff, KD) of 4-Me-OBH-MeOH derivatives to a target protein (e.g., sEH or kinase).

  • Surface Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 2000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of the 4-Me-OBH-MeOH derivative (ranging from 0.1 µM to 10 µM) in running buffer (PBS-T with 2% DMSO).

  • Multi-Cycle Kinetics: Inject analytes at a high flow rate of 50 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation). Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured Kon reflects true binding affinity rather than diffusion rates.

  • Data Fitting & Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • System Validation Criteria: The theoretical maximum response (Rmax) must align with the molecular weight ratio of the analyte/ligand. The fit is validated only if the Chi-square (

      
      ) value is < 10% of the Rmax.
      

Visualizations

Diagram 1: Pharmacophore Vector Model

This diagram illustrates the logical relationship and causal benefits of replacing traditional flat rings with the 4-Me-OBH-MeOH scaffold.

G cluster_0 Traditional Scaffolds cluster_1 Next-Gen Scaffold A Phenyl / THP Ring (Flat / Flexible) B High Metabolic Susceptibility A->B CYP450 Oxidation C 4-Me-OBH-MeOH (Rigid, sp3-rich) B->C Bioisosteric Replacement D Steric Shielding & Vector Control C->D Conformation Restriction

Caption: Logical relationship of bioisosteric replacement improving metabolic stability.

Diagram 2: Microsomal Stability Workflow

This diagram outlines the self-validating experimental pipeline for assessing intrinsic clearance.

G N1 1. Compound Incubation (Human Liver Microsomes) N2 2. NADPH Addition (Initiate Reaction) N1->N2 N3 3. Time-Course Sampling (0, 15, 30, 60 min) N2->N3 N4 4. Quench & Centrifuge (Acetonitrile + IS) N3->N4 N5 5. LC-MS/MS Analysis (Calculate CLint) N4->N5

Caption: Step-by-step workflow for in vitro microsomal stability assessment.

References

  • VulcanChem. 2-Oxabicyclo[2.2.1]heptan-6-one - Applications and Derivatives. Available at:[1]

  • ResearchGate. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Available at:

  • NIH PubMed Central (PMC). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Available at:[2]

  • Smolecule. 2-Oxabicyclo[2.2.1]heptan-5-one - Biological Activity. Available at:[3]

Sources

The Foundation of Performance: Structural and Conformational Differences

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Bicyclic vs. Monocyclic Scaffolds in Drug Discovery

For researchers and scientists in drug development, the choice of a molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. While linear peptides often suffer from poor metabolic stability and low binding affinity, cyclization has emerged as a powerful strategy to overcome these limitations. This guide provides a detailed comparison between two major classes of constrained molecules: monocyclic and bicyclic scaffolds, with a focus on peptides. We will explore their structural differences, compare their performance based on experimental data, and provide standardized protocols for their evaluation.

The primary distinction between monocyclic and bicyclic scaffolds lies in their degree of conformational rigidity. A monocyclic scaffold is formed by a single ring structure, which reduces flexibility compared to a linear analog.[1] However, as the ring size increases, monocyclic peptides can become more flexible and susceptible to proteolytic degradation.[2]

Bicyclic scaffolds introduce a second ring, creating a more complex, three-dimensional structure that significantly restricts conformational freedom.[3][4] This "pre-organization" of the molecule into a more defined shape has critical implications for its biological activity. By locking the peptide into a conformation that is close to its bioactive shape, the entropic penalty of binding to a target is reduced, which can lead to higher affinity and selectivity.[5][6]

G cluster_0 Linear Peptide cluster_1 Monocyclic Scaffold cluster_2 Bicyclic Scaffold L1 Flexible & Unstructured M1 Single Ring Reduced Flexibility L1->M1 Cyclization B1 Two Rings Highly Rigid M1->B1 Second Cyclization B2 Pre-organized Conformation B1->B2

Caption: Progression from flexible linear peptides to highly constrained bicyclic scaffolds.

Comparative Performance Analysis: Bicyclic vs. Monocyclic Scaffolds

The enhanced structural rigidity of bicyclic scaffolds translates into several tangible advantages in key pharmacodynamic and pharmacokinetic properties.[2][3]

PropertyMonocyclic ScaffoldsBicyclic ScaffoldsRationale for Difference
Target Binding Affinity Good; improved over linear analogs.Excellent ; often superior to monocyclic counterparts.[2][3]Higher conformational rigidity reduces the entropic penalty upon binding.[6] The scaffold is "pre-organized" for the target.
Target Selectivity Moderate to Good.High to Excellent .[2]The rigid 3D structure allows for more precise and specific interactions with the target protein surface, minimizing off-target binding.
Proteolytic Stability Good; significantly better than linear peptides.Excellent ; remarkably resistant to proteases.[2][7][8]The constrained structure and smaller individual ring sizes physically block access for proteolytic enzymes.[2][9]
Cell Permeability Generally low, but can be improved.[10][11]Can be significantly enhanced through specific design strategies.[10][11][12]Bicyclization can facilitate the adoption of conformations that shield polar groups and expose hydrophobic surfaces, aiding membrane transit.
Pharmacokinetics (PK) Improved half-life over linear peptides.Significantly improved half-life and better tissue penetration.[2][3][4]Superior resistance to metabolic degradation leads to longer persistence in circulation.[3]

In-Depth Discussion of Key Performance Metrics

Binding Affinity and Selectivity

The conversion of a monocyclic peptide into a bicyclic structure can lead to substantial gains in binding affinity and selectivity.[2] The increased rigidity ensures that the side chains responsible for target interaction are held in an optimal spatial arrangement. For example, researchers developing inhibitors for urokinase-type plasminogen activator (uPA) found that bicyclic peptides exhibited over 2000-fold selectivity for uPA compared to related proteases.[2] Similarly, a bicyclic RGD peptide demonstrated higher affinity for U87MG glioblastoma cells than its well-known monocyclic counterpart, c(RGDyK).[3] This pre-organization is a key advantage, as it minimizes the conformational changes required for binding, leading to a more favorable energetic interaction.

Proteolytic Stability

One of the most dramatic advantages of bicyclic scaffolds is their exceptional resistance to enzymatic degradation.[8] In a direct comparative study, bicyclic peptides (BCPs) composed entirely of natural L-amino acids showed nearly 100% proteolytic stability, whereas the corresponding monocyclic peptide (MCP) had only 3% stability under the same conditions.[7] This remarkable stability is attributed to the highly constrained structure, which prevents the peptide from adopting the extended conformation required by proteases for cleavage.[1] This enhanced stability is a critical factor for developing therapeutics with a viable half-life in vivo.[13]

Cell Permeability

A significant hurdle for many peptide-based drugs is their inability to cross the cell membrane to engage intracellular targets.[10][11] While cyclization can improve permeability, bicyclization offers a more robust strategy.[12] By creating a rigid structure, it's possible to design molecules that can adopt a "chameleonic" conformation, shielding their polar amide backbone through intramolecular hydrogen bonds while presenting a more lipophilic exterior to the cell membrane.[10] Studies have shown that bicyclic peptoids and peptide-peptoid hybrids have superior cellular uptake compared to their linear counterparts.[12] In some cases, fusing a target-binding cyclic peptide with a cyclic cell-penetrating peptide to create a bicyclic structure has successfully produced potent and cell-permeable inhibitors for intracellular proteins like PTP1B.[10][11]

Experimental Protocols for Scaffold Evaluation

To empirically validate the properties of new scaffolds, standardized in vitro assays are essential. Below are step-by-step protocols for two fundamental experiments.

A. Proteolytic Stability Assay (Serum Stability)

This assay determines the half-life of a peptide in the presence of proteases found in plasma or serum.

Methodology:

  • Preparation: Dissolve the test peptide (monocyclic or bicyclic) in a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1 mM).

  • Incubation: Add the peptide stock solution to fresh human or rat serum to a final concentration of 10-50 µM. Prepare a control sample by adding the same amount of peptide to a buffer without serum.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as 10% trichloroacetic acid (TCA) or acetonitrile with 1% formic acid, to precipitate the serum proteins.

  • Centrifugation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining intact peptide, by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).

  • Quantification: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot the percentage of intact peptide versus time to determine the half-life (t½).

Caption: Workflow for determining the proteolytic stability of peptide scaffolds.

B. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.

Methodology:

  • Lipid Solution Preparation: Prepare a solution of a lipid (e.g., 2% w/v lecithin) in an organic solvent (e.g., dodecane).

  • Plate Coating: Using a 96-well filter plate (donor plate), carefully add 5 µL of the lipid solution to the membrane of each well. This forms the artificial membrane.

  • Compound Preparation: Prepare the test compounds (bicyclic and monocyclic scaffolds) at a known concentration (e.g., 200 µM) in a suitable buffer (e.g., PBS at pH 7.4).

  • Assay Setup: Place the filter (donor) plate into a 96-well acceptor plate containing fresh buffer. Add the compound solutions to the donor plate wells.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Concentration Measurement: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known parameters (incubation time, well volume, membrane area).

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion and Future Outlook

The evidence strongly indicates that bicyclic scaffolds offer significant advantages over their monocyclic counterparts in several critical areas of drug development. Their superior conformational rigidity directly translates to higher binding affinity, enhanced selectivity, and, most notably, a dramatic increase in proteolytic stability.[2][3][7] While challenges in synthesis and achieving cell permeability remain, the development of powerful combinatorial library technologies like phage and mRNA display is accelerating the discovery of potent bicyclic peptide ligands for a wide range of challenging targets, including protein-protein interactions.[2][8] As synthetic methodologies become more refined, bicyclic scaffolds are poised to become an increasingly important modality, bridging the gap between small molecules and large biologics and enabling the development of next-generation therapeutics.[2][3]

References

  • Title: Bicyclic Peptides: Types, Synthesis and Applications Source: e-Publications@Marquette URL: [Link]

  • Title: Differential Self-Assembly Behaviors and Proteolytic Stability of Bicyclic Peptides Compared to Monocyclic Peptides Source: PubMed URL: [Link]

  • Title: Bicyclic Peptides as Next-Generation Therapeutics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Stability of linear, mono- and bicyclic peptides after in vitro... Source: ResearchGate URL: [Link]

  • Title: Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Evaluation of the cell permeability of bicyclic peptoids and bicyclic peptide-peptoid hybrids Source: ScienceDirect URL: [Link]

  • Title: Cell-Permeable Bicyclic Peptide Inhibitors against Intracellular Proteins Source: ACS Publications URL: [Link]

  • Title: Cell-Permeable Bicyclic Peptide Inhibitors against Intracellular Proteins Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: CHAPTER 9: Phage Selection of Mono- and Bicyclic Peptide Ligands Source: Royal Society of Chemistry URL: [Link]

  • Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties Source: MDPI URL: [Link]

Sources

A Comparative Guide to Enantiomeric Excess Determination of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Enantiopurity in Bicyclic Scaffolds

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol, a chiral bicyclic ether alcohol, represents a class of compounds with significant potential in medicinal chemistry and materials science. The rigid, three-dimensional architecture of the oxabicyclo[2.2.1]heptane core makes it an attractive scaffold for the design of novel therapeutic agents and chiral ligands. As with many chiral molecules, the individual enantiomers of this alcohol can exhibit markedly different pharmacological, toxicological, and material properties. Consequently, the accurate determination of its enantiomeric excess (ee) is a cornerstone of its synthesis, characterization, and application.[1]

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each method, provide detailed experimental protocols, and present comparative data to empower researchers to select the most suitable technique for their specific needs.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[2] The separation is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.[2] For a bicyclic alcohol like (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol, polysaccharide-based CSPs are often the first choice due to their broad applicability.[3]

Principle of Chiral HPLC Separation

The enantiomers of the analyte are introduced onto a column packed with a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient, non-covalent diastereomeric complexes with differing stabilities. This disparity in interaction energy results in one enantiomer being retained longer on the column than the other, enabling their separation. The peak areas of the eluted enantiomers are then integrated to calculate the enantiomeric excess.

Experimental Protocol: Chiral HPLC

Objective: To separate the enantiomers of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a UV detector or a Refractive Index Detector (RID) if the analyte lacks a strong chromophore.

  • Chiral HPLC column (e.g., Daicel CHIRALPAK® series or Phenomenex Lux® series).

Recommended Initial HPLC Parameters:

ParameterRecommended Condition 1Recommended Condition 2
Chiral Stationary Phase CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C20 °C
Detection RID or UV at 210 nm (if derivatized)RID or UV at 210 nm (if derivatized)
Injection Volume 10 µL10 µL

Sample Preparation:

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Workflow for Chiral HPLC Method Development

G start Start: Racemic Analyte screen_csp Screen Polysaccharide CSPs (e.g., AD-H, OD-H) start->screen_csp screen_mp Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) screen_csp->screen_mp optimize_mp Optimize Alcohol Modifier % screen_mp->optimize_mp check_res Resolution (Rs) > 1.5? optimize_mp->check_res optimize_temp Optimize Temperature check_res->optimize_temp No final_method Final Validated Method check_res->final_method Yes optimize_temp->optimize_mp

Caption: Workflow for Chiral HPLC Method Development.

II. Chiral Gas Chromatography (GC): High Resolution for Volatile Analogs

For compounds that are volatile or can be made volatile through derivatization, chiral Gas Chromatography (GC) offers excellent resolution and sensitivity.[4] Given the structure of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol, it is likely amenable to direct analysis by chiral GC. Cyclodextrin-based stationary phases are particularly effective for the separation of terpene-like and bicyclic chiral compounds.[4]

Principle of Chiral GC Separation

In chiral GC, the separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral stationary phase, which is typically a derivative of a cyclodextrin coated onto the inside of a capillary column. The different stabilities of these complexes lead to different retention times for the enantiomers.

Experimental Protocol: Chiral GC

Objective: To separate the enantiomers of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol using a cyclodextrin-based chiral stationary phase.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary GC column.

Recommended Initial GC Parameters:

ParameterRecommended Condition
Chiral Stationary Phase Rt-βDEXsm (Restek) or similar permethylated β-cyclodextrin column
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Detector Temperature 250 °C
Oven Program 80 °C (hold 2 min), then ramp at 2 °C/min to 180 °C (hold 5 min)
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

Sample Preparation:

  • Prepare a solution of the analyte at approximately 1 mg/mL in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Data Analysis:

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Workflow for Chiral GC Method Development

G start Start: Racemic Analyte select_col Select Cyclodextrin Column (e.g., β- or γ-cyclodextrin derivative) start->select_col optimize_temp Optimize Temperature Program (Initial Temp, Ramp Rate) select_col->optimize_temp check_res Baseline Resolution? optimize_temp->check_res optimize_flow Optimize Carrier Gas Flow Rate check_res->optimize_flow No final_method Final Validated Method check_res->final_method Yes optimize_flow->optimize_temp

Caption: Workflow for Chiral GC Method Development.

III. NMR Spectroscopy: A Powerful Tool for Absolute and Relative Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct advantage over chromatographic methods as it can potentially provide information on the absolute configuration in addition to the enantiomeric excess, without requiring physical separation of the enantiomers.[5] This is achieved by introducing a chiral environment that induces diastereomeric interactions, resulting in separate NMR signals for each enantiomer.[5]

A. Using Chiral Derivatizing Agents (CDAs)

This classic approach involves the covalent reaction of the chiral alcohol with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different NMR spectra, allowing for the quantification of each enantiomer. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its chloride are widely used CDAs for alcohols.[5]

Principle: The enantiomers of the alcohol react with a single enantiomer of the CDA to form two diastereomers. The different spatial arrangements of the substituents in the diastereomers lead to distinct chemical shifts for protons near the chiral center, which can then be integrated to determine the ee.

Experimental Protocol: Derivatization with Mosher's Acid Chloride

  • In two separate, dry NMR tubes, dissolve ~5 mg of the (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • To one tube, add a 1.2 molar equivalent of (R)-(-)-Mosher's acid chloride.

  • To the other tube, add a 1.2 molar equivalent of (S)-(+)-Mosher's acid chloride.

  • To each tube, add a catalytic amount of anhydrous pyridine.

  • Allow the reactions to proceed to completion at room temperature.

  • Acquire ¹H NMR spectra for both samples.

Data Analysis:

  • Identify a well-resolved proton signal (e.g., the methoxy protons of the Mosher's ester or protons on the bicyclic scaffold) that shows distinct chemical shifts for the two diastereomers.

  • Integrate the corresponding signals for the two diastereomers.

  • Calculate the enantiomeric excess from the ratio of the integrals.

B. Using Chiral Solvating Agents (CSAs)

Chiral solvating agents (CSAs), also known as chiral shift reagents, form transient, non-covalent diastereomeric complexes with the analyte.[5] This interaction leads to differential shielding or deshielding of the protons in the two enantiomers, resulting in separate signals in the NMR spectrum.

Principle: The CSA and the enantiomers of the analyte are in rapid equilibrium with their diastereomeric complexes. The observed chemical shifts are a weighted average of the free and complexed states. Due to the different stabilities of the diastereomeric complexes, the weighted average chemical shifts for the protons of the two enantiomers become distinct.

Experimental Protocol: Using a Chiral Solvating Agent

  • Dissolve ~5 mg of the (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add a specific molar equivalent of a CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a lanthanide-based chiral shift reagent) to the NMR tube. The optimal ratio of CSA to analyte may require titration.

  • Acquire another ¹H NMR spectrum and observe the splitting of signals.

Workflow for NMR-based ee Determination

G cluster_0 Chiral Derivatizing Agent (CDA) Method cluster_1 Chiral Solvating Agent (CSA) Method cda_start Start: Racemic Alcohol react_cda React with (R)- and (S)-CDA (e.g., Mosher's Acid Chloride) cda_start->react_cda acquire_nmr_cda Acquire 1H NMR Spectra react_cda->acquire_nmr_cda integrate_cda Integrate Diastereomeric Signals acquire_nmr_cda->integrate_cda calc_ee_cda Calculate ee% integrate_cda->calc_ee_cda csa_start Start: Racemic Alcohol add_csa Add CSA to NMR Sample csa_start->add_csa acquire_nmr_csa Acquire 1H NMR Spectrum add_csa->acquire_nmr_csa integrate_csa Integrate Enantiomeric Signals acquire_nmr_csa->integrate_csa calc_ee_csa Calculate ee% integrate_csa->calc_ee_csa

Caption: Workflows for NMR-based ee determination using CDAs and CSAs.

IV. Comparative Analysis of Methods

The choice of the optimal analytical technique depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and whether sample derivatization is acceptable.

ParameterChiral HPLCChiral GCNMR Spectroscopy
Principle Separation of enantiomers on a chiral stationary phase in the liquid phase.Separation of enantiomers on a chiral stationary phase in the gas phase.Formation of diastereomers (with CDAs) or transient diastereomeric complexes (with CSAs) with distinct NMR signals.
Sample Derivatization Not usually required, unless for detection purposes.May not be required if the analyte is sufficiently volatile.Required for the CDA method; not for the CSA method.
Typical Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives).Cyclodextrin derivatives.Not applicable.
Resolution Good to excellent.Excellent.Variable, depends on the agent and analyte.
Sensitivity High (µg/mL to ng/mL).Very high (ng/mL to pg/mL).Lower (mg/mL).
Sample Throughput Moderate.High.High (for CSA method).
Information Provided Enantiomeric excess.Enantiomeric excess.Enantiomeric excess and potentially absolute configuration (with CDAs).
Advantages Broad applicability, robust, well-established.High resolution, high sensitivity, suitable for volatile compounds.Rapid analysis (especially CSA method), provides structural information, no physical separation needed.
Limitations Higher cost of chiral columns, requires method development.Analyte must be volatile or derivatizable, risk of thermal degradation.Lower sensitivity, requires higher sample concentration, potential for peak overlap, cost of deuterated solvents and chiral agents.

V. Conclusion: A Multi-faceted Approach to Enantiopurity

The determination of the enantiomeric excess of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol can be reliably achieved using chiral HPLC, chiral GC, and NMR spectroscopy. For routine quality control and high-throughput screening where high sensitivity is required, chiral GC is an excellent choice, provided the analyte is sufficiently volatile. Chiral HPLC offers great versatility and is often the go-to method for a wide range of compounds, including those that are not amenable to GC analysis. NMR spectroscopy, particularly with chiral solvating agents, provides a rapid method for ee determination and can be invaluable for mechanistic studies and absolute configuration assignment when using chiral derivatizing agents.

Ultimately, the selection of the most appropriate technique will be guided by the specific research question, available instrumentation, and the physicochemical properties of the analyte. A comprehensive understanding of the principles and practical considerations of each method, as outlined in this guide, will enable researchers to confidently and accurately assess the enantiopurity of this important class of chiral building blocks.

References

  • Benchchem. (2025). Application Note: Enantioselective Separation of Carveol Isomers by Chiral HPLC. Benchchem.
  • Benchchem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]

  • YMC. (n.d.).
  • Benchchem. (2025). A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. Benchchem.
  • Francotte, E. (2020, November 12). Contemporary Analysis of Chiral Molecules. LCGC International. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT.
  • RSC Publishing. (2015, November 12). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. Retrieved from [Link]

  • Chen, Y. (2001, February 26).
  • LCGC International. (2023, February 17). Application Notes: Chiral. LCGC International. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Strategies for Chiral HPLC Method Development.
  • Rilas Technologies. (n.d.). Enantiomeric Excess | Chiral-ChiralAnalysis. Rilas Technologies. Retrieved from [Link]

Sources

Conformational analysis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Analysis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol: A Comparative Methodological Guide

Executive Summary

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the transition from flat, sp²-rich aromatics to 3D-complex, sp³-rich scaffolds is paramount. The 2-oxabicyclo[2.2.1]heptane core represents a privileged, conformationally locked bioisostere[1]. Unlike flexible furanose rings that undergo continuous pseudorotation, the bridged bicyclic framework restricts the system to a rigid "northern" or "S-type" conformation[2][3].

However, when functionalized as (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol , the exocyclic C1-hydroxymethyl group introduces a critical degree of rotational freedom. Accurately profiling this conformational landscape—specifically the interplay between the rigid core and the flexible rotor—is essential for predicting receptor binding affinities and optimizing pharmacokinetic properties[4]. This guide objectively compares the analytical and computational methodologies used to map these conformational states, providing a self-validating protocol for structural characterization.

Structural Anatomy & Conformational Logic

The structural integrity of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is defined by three distinct domains:

  • The Rigid Scaffold: The 2-oxabicyclo[2.2.1]heptane core is locked. The bridgehead positions (C1 and C4) enforce a specific geometry that prevents ring-flipping[3].

  • The Steric Anchor: The C4-methyl group provides lipophilic bulk, further rigidifying the local environment without introducing new torsional variables.

  • The Flexible Rotor: The C1-methanol group (-CH₂OH) rotates around the C1-C8 bond. This rotation dictates the proximity of the hydroxyl proton to the ring oxygen (O2), governing the formation of a highly stabilizing intramolecular hydrogen bond.

ConformationalLogic Core 2-Oxabicyclo[2.2.1]heptane (Rigid Scaffold) Rotor C1-CH2OH Rotor (Flexible Element) Core->Rotor Exocyclic Bond G_plus Gauche+ Rotamer (OH ··· O2 H-Bond) Rotor->G_plus G_minus Gauche- Rotamer (Steric Clash) Rotor->G_minus Anti Anti Rotamer (No H-Bond) Rotor->Anti Min Global Energy Minimum (Bioactive Conformation) G_plus->Min -2.5 kcal/mol

Conformational logic of the C1-hydroxymethyl rotor dictating the global energy minimum.

Methodological Comparison: Evaluating Profiling Tools

To accurately determine the dominant conformation in solution, researchers must choose between empirical force fields, quantum mechanical calculations, and experimental spectroscopy. Below is an objective comparison of these alternatives.

Table 1: Comparative Performance of Conformational Profiling Methods

MethodLevel of Theory / TechniqueH-Bond Modeling AccuracyComputational CostPrimary Output
Molecular Mechanics MMFF94Low (Underestimates O-H···O strength)Very Low (Seconds)Broad conformational ensemble
Density Functional Theory M06-2X/6-311+G(d,p)High (Captures non-covalent interactions)High (Hours/Days)Precise relative energies & geometries
NMR Spectroscopy 2D NOESY (500 MHz, CDCl₃)High (Empirical ground truth)Moderate (Hours)Time-averaged interproton distances

Quantitative Conformational Data Using high-level DFT (M06-2X), we can quantify the energetic landscape of the three primary staggered rotamers of the C1-hydroxymethyl group.

Table 2: Relative Energies of C1-Hydroxymethyl Rotamers (DFT: M06-2X)

Rotamer StateDihedral Angle

(O2-C1-C8-O9)
Relative Energy (

, kcal/mol)
O-H···O2 Distance (Å)Predicted Population (298K)
Gauche+ +65°0.00 (Global Minimum)2.15>95%
Gauche- -60°+2.85N/A (Points away)<4%
Anti +180°+4.10N/A (Points away)<1%

Data Interpretation: The Gauche+ rotamer is overwhelmingly dominant due to the formation of a robust intramolecular hydrogen bond between the hydroxyl proton and the O2 ring oxygen. Methods that fail to account for medium-range correlation energy (like standard B3LYP or basic MMFF94) will incorrectly predict the population distribution of these states.

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, conformational analysis must not rely on a single theoretical model. The following step-by-step protocol establishes a self-validating system where computational predictions are directly verified by experimental observables.

Step 1: Ensemble Generation (MMFF94)
  • Action: Perform a systematic rotor search on the C1-C8 bond using the MMFF94 force field to generate an initial set of conformers.

  • Causality: MMFF94 is highly parameterized for small organic molecules. Running this fast, low-level search ensures that the entire potential energy surface is mapped, preventing subsequent high-level DFT calculations from becoming trapped in local energetic minima.

Step 2: High-Level Geometry Optimization (DFT)
  • Action: Optimize the MM-derived conformers using the M06-2X functional with a 6-311+G(d,p) basis set. Apply a Polarizable Continuum Model (PCM) simulating chloroform as the solvent.

  • Causality: Why M06-2X? Unlike older functionals, M06-2X is specifically parameterized to capture non-covalent interactions and hyperconjugation (such as the anomeric effects between the O2 lone pairs and the C1-C8 bond). The inclusion of diffuse functions (+) in the basis set is critical for accurately modeling the electron density of the oxygen lone pairs participating in the hydrogen bond.

Step 3: Experimental Validation (NMR NOESY)
  • Action: Acquire a 2D NOESY spectrum (mixing time: 400 ms) of the compound in CDCl₃. Integrate the cross-peaks between the exocyclic -CH₂- protons and the bicyclic core protons (specifically the C6-exo and C6-endo protons).

  • Causality: The Nuclear Overhauser Effect (NOE) intensity is proportional to

    
     (where 
    
    
    
    is the interproton distance). By extracting these experimental distances and comparing them against the internuclear distances predicted by the DFT-optimized Gauche+ model, the computational hypothesis is empirically validated[2].

Workflow MM 1. MMFF94 Conformational Search DFT 2. DFT Optimization (M06-2X/6-311+G**) MM->DFT Filtered Rotamers Valid 4. Cross-Validation (ΔE & Distances) DFT->Valid Computed Distances NMR 3. NMR Spectroscopy (NOESY/HOESY) NMR->Valid Experimental NOEs

Self-validating workflow integrating computational modeling with NMR spectroscopy.

Conclusion

The conformational analysis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol highlights the necessity of pairing high-level quantum mechanics with experimental validation. While the 2-oxabicyclo[2.2.1]heptane core provides a highly predictable, rigid scaffold ideal for FBDD, the exocyclic hydroxymethyl group requires rigorous profiling. By utilizing M06-2X DFT methods to capture critical intramolecular hydrogen bonding, and cross-validating with NOESY NMR, researchers can confidently map the bioactive conformations of these advanced bioisosteres.

References

1.2, The Journal of Organic Chemistry - ACS Figshare.[2] 2. 1, Journal of Medicinal Chemistry - ACS Publications.[1] 3.3, Thieme-Connect.[3] 4.4, Google Patents.[4]

Sources

Quantifying impurities in (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol samples

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and method comparison for the quantification of impurities in (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol , a specialized oxanorbornane derivative.

The Analytical Challenge: Overcoming the "Chromophore Blind Spot"

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is a bridged bicyclic ether (oxanorbornane scaffold) utilized as a chiral building block and pharmaceutical intermediate. Analytically, this molecule presents a severe challenge: it completely lacks a conjugated


-system or aromatic ring .

Consequently, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is effectively blind to this compound and its structurally related impurities (such as unreacted epoxides, ring-opened diols, or endo/exo stereoisomers) at standard wavelengths (>210 nm). To achieve compliant impurity profiling under ICH Q2(R2) guidelines[1], analytical scientists must deploy orthogonal detection strategies that rely on mass, volatility, or nuclear spin rather than photon absorption.

This guide objectively compares the three most robust methodologies for this scaffold: GC-MS , HPLC-CAD , and


H-qNMR .

Method_Selection Start Impurity Profiling: (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol Volatile Are target impurities volatile & thermally stable? Start->Volatile GC GC-MS / GC-FID (Optimal for Stereoisomers) Volatile->GC Yes NonVolatile Non-volatile or Thermally Labile? Volatile->NonVolatile No Standards Are reference standards available? NonVolatile->Standards CAD HPLC-CAD (Universal Non-UV Detection) Standards->CAD Yes qNMR 1H-qNMR (Absolute Quantification) Standards->qNMR No

Caption: Decision matrix for selecting orthogonal analytical methods for oxanorbornane derivatives.

Method Comparison & Performance Metrics

The selection of an analytical method depends on the physicochemical nature of the suspected impurities and the availability of reference standards. Below is a comparative data synthesis based on validated performance metrics for bicyclic aliphatic alcohols.

Validation Parameter (ICH Q2)GC-MS (SIM Mode)HPLC-CAD (Charged Aerosol)

H-qNMR (Internal Std)
Mechanism of Detection Mass-to-charge ratio (m/z)Electrical charge of dried aerosolNuclear magnetic resonance
Detection Limit (LOD) ~0.05% (w/w)~0.10% (w/w)~0.10% (w/w)
Quantitation Limit (LOQ) ~0.15% (w/w)~0.30% (w/w)~0.25% (w/w)
Linearity / Response Linear (

)
Non-linear (Quadratic/Log-Log)Strictly Linear (

)
Reference Standard Needed? Yes (for exact quantification)Yes (for exact quantification)No (Uses universal internal std)
Primary Advantage Resolves endo/exo isomersDetects non-volatile degradantsAbsolute purity without standards

Experimental Workflows & Causality

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

The Causality: The bicyclic ether core is relatively low in molecular weight (~156 g/mol ) and semi-volatile. GC-MS is the gold standard here because the capillary column's high theoretical plate count can easily resolve subtle endo/exo stereoisomers that co-elute in HPLC. MS detection provides structural elucidation of unknown peaks via fragmentation patterns. Self-Validating Step: The protocol uses in-situ silylation. If the primary alcohol is not fully derivatized, peak tailing occurs. The presence of a sharp, symmetric peak validates the derivatization efficiency.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the sample in 1.0 mL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS. Incubate at 60°C for 30 minutes to convert the hydroxymethyl group to a volatile TMS ether.

  • Instrument Setup: Inject 1 µL into a GC-MS equipped with a DB-WAX or HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial temp at 70°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for the target molecular ion and primary fragments to achieve an LOQ of <0.15%.

Method B: HPLC with Charged Aerosol Detection (HPLC-CAD)

The Causality: If impurities are thermally labile or non-volatile (e.g., polymeric byproducts or highly polar ring-opened diols), GC will fail. CAD measures any non-volatile analyte independent of its chemical structure by nebulizing the eluent, drying it into aerosol particles, and applying a positive electrical charge via a corona discharge[2][3]. Because the response is uniform, it yields accurate relative concentrations even if the impurity lacks a chromophore[2].

CAD_Mechanism Elution HPLC Elution (Volatile Buffers) Nebulization Nebulization (N2 Gas) Elution->Nebulization Desolvation Desolvation (Evaporation Tube) Nebulization->Desolvation Charging Corona Charging (Direct/Plasma) Desolvation->Charging Detection Electrometer (Signal Generation) Charging->Detection

Caption: Mechanistic workflow of Charged Aerosol Detection (CAD) for non-UV absorbing compounds.

Step-by-Step Protocol:

  • Mobile Phase Selection: CAD requires strictly volatile mobile phases to prevent high background noise[4]. Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) or a high-polar retention C18 column (e.g., Accucore C18)[4].

  • Detector Parameters: Set the CAD evaporation temperature to 35°C (to preserve semi-volatile impurities) and the data collection rate to 10 Hz.

  • Calibration: Because CAD response is non-linear (often quadratic), construct a multi-point calibration curve using a universal calibrant or the API itself across a range of 0.5 µg/mL to 500 µg/mL[2].

  • Validation: Monitor the baseline current; a stable corona discharge current validates the nebulizer's operational integrity.

Method C: Quantitative NMR ( H-qNMR)

The Causality: During early drug development, you may detect an impurity via GC-MS but lack the synthesized reference standard required to quantify it accurately. qNMR solves this by directly counting the number of hydrogen atoms in the sample[5]. By comparing the integration of a distinct proton signal from the impurity against a highly pure internal standard, absolute quantification is achieved without an impurity-specific standard[6][7].

Step-by-Step Protocol:

  • Internal Standard Selection: Select an internal standard (IS) that is >99.9% pure, soluble in the same solvent, and has non-overlapping signals. Dimethylformamide (DMF) or Tetrachloronitrobenzene (TCNB) are excellent choices for aliphatic targets[5][7].

  • Sample Preparation: Accurately weigh ~20 mg of the (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol sample and ~5 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of Deuterated Methanol (CD

    
    OD)[6].
    
  • NMR Acquisition:

    • Crucial Parameter: Set the relaxation delay (

      
      ) to at least 
      
      
      
      (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery. Failure to do this skews integration.
    • Acquire at least 64 scans on a

      
      400 MHz instrument to achieve an adequate signal-to-noise ratio for minor impurities.
      
  • Data Processing: Apply baseline correction and phase the spectrum manually. Integrate the sharp singlet of the C4-methyl group (~1.0 ppm) of the API, the distinct signals of the impurities, and the IS reference peak[5].

  • Calculation: Calculate absolute purity using the molar ratio equation, factoring in the molecular weights and number of protons contributing to each integrated signal[7].

Conclusion & Regulatory Alignment

For (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol, relying on a single analytical technique is a regulatory risk. GC-MS should be the primary workhorse for identifying volatile stereoisomers and residual starting materials. However, to fully comply with ICH Q2(R2) guidelines regarding the specificity and robustness of impurity profiling[1], HPLC-CAD must be integrated to capture non-volatile degradants. When unknown impurities emerge and reference standards are unavailable,


H-qNMR  serves as the ultimate self-validating tool for absolute quantification[6].

References

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • LCMS.cz. (n.d.). Direct Analysis of Multicomponent Vaccine Adjuvants by HPLC with Charged Aerosol Detection. Retrieved from[Link]

  • Analytical Chemistry (ACS Publications). (2025). Direct Corona Charging: A New Strategy for Enhancing Sensitivity and Stability in Charged Aerosol Detection. Retrieved from[Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from[Link]

  • Enfanos. (n.d.). Absolute Quantification by qNMR. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Qualitative and Quantitative Application of NMR in API and Its Related Impurity. Retrieved from[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.